5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7-2-1-5(3-7)6(10)9-4-7/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRWUMSYEIAVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)NC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
Executive Summary
The 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold represents a high-value pharmacophore in medicinal chemistry, combining the structural rigidity of the bridged bicyclic lactam (a tropane alkaloid bioisostere) with the metabolic stability and lipophilicity modulation of a bridgehead fluorine atom.
This guide details a rational synthetic design for this specific target. Unlike simple piperidines, the bridged [3.2.1] system introduces significant steric and stereoelectronic constraints. The core challenge lies in introducing the fluorine atom at the C5 bridgehead position, a transformation prohibited on the formed lactam by Bredt’s rule (preventing bridgehead enolization). Therefore, this protocol utilizes a "Fluorine-Early" strategy , installing the fluorine on a norbornane precursor prior to ring expansion.
Part 1: Retrosynthetic Analysis & Strategy
To access the 5-fluoro-3-azabicyclo[3.2.1]octan-2-one target, we must disconnect the lactam nitrogen. The most robust method for generating bridged lactams is the ring expansion of bicyclic ketones.
Strategic Disconnections
-
Ring Contraction (C-N Disconnection): The 3-azabicyclo[3.2.1]octane core can be viewed as an expanded norbornane (bicyclo[2.2.1]heptane).
-
Regiochemistry: The target is a 3-aza lactam. In the expansion of norbornan-2-one, insertion of nitrogen between C2 and C3 yields the 3-aza isomer, while insertion between C1 and C2 yields the 2-aza isomer. Control of this regioselectivity is critical.
-
Fluorine Installation: Direct fluorination of the bridgehead (C5) of the bicyclic lactam is synthetically arduous. The fluorine is best carried over from the C4-position of the norbornanone precursor.
Validated Pathway
-
Target: 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
-
Precursor: 4-Fluoronorbornan-2-one (IUPAC: 4-fluoro-bicyclo[2.2.1]heptan-2-one)
-
Starting Material: 2-Oxo-bicyclo[2.2.1]heptane-4-carboxylic acid
Figure 1: Retrosynthetic logic prioritizing early-stage fluorination to avoid late-stage bridgehead functionalization issues.
Part 2: Detailed Synthetic Protocols
Step 1: Synthesis of 4-Fluoronorbornan-2-one
Objective: Convert the bridgehead carboxylic acid to a fluorine atom. Method: Silver-catalyzed decarboxylative fluorination (Minisci-type reaction).
Reagents:
-
Substrate: 2-Oxo-bicyclo[2.2.1]heptane-4-carboxylic acid (1.0 equiv)
-
Fluorinating Agent: Selectfluor (2.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Solvent: Acetone/Water (1:1)
-
Temperature: 50°C
Protocol:
-
Dissolve the carboxylic acid (10 mmol) in a mixture of acetone (25 mL) and water (25 mL).
-
Add AgNO₃ (340 mg, 2 mmol) and Selectfluor (7.1 g, 20 mmol).
-
Stir the reaction mixture at 50°C under an inert atmosphere (N₂) for 12 hours. The evolution of CO₂ gas indicates reaction progress.
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 60-75%.
Mechanism: The Ag(I) catalyst oxidizes the carboxylic acid to a carboxyl radical, which rapidly decarboxylates to form a bridgehead tertiary alkyl radical. This radical abstracts a fluorine atom from Selectfluor.
Step 2: Regioselective Ring Expansion
Objective: Expand the 4-fluoronorbornan-2-one to the 5-fluoro-3-azabicyclo[3.2.1]octan-2-one.
Challenge: The Schmidt reaction (
Route A: The Precision Route (Beckmann Rearrangement)
This route relies on the geometric stability of the oxime intermediate to dictate regiochemistry.
2.1 Oxime Formation
-
Reagents:
, NaOAc, Ethanol.[1] -
Protocol: Reflux ketone with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours.
-
Outcome: A mixture of (E)- and (Z)-oximes.
-
Separation: Isolate the isomers via column chromatography.
-
Target Isomer: We require the oxime hydroxyl group to be anti to the C3 methylene group (the group we want to migrate? No, we want Nitrogen to insert between C2 and C3).
-
Correction: In Beckmann rearrangement, the group anti to the hydroxyl migrates.
-
To get 3-aza (N inserted between C2 and C3), the C3-C2 bond must break. This implies C3 migrates to Nitrogen.
-
Therefore, the OH must be anti to C3 .
-
Identify this isomer by NOESY NMR (interaction between OH and C1-H vs C3-H).
-
2.2 Rearrangement
-
Reagents: Cyanuric chloride (TCT) / DMF or TsCl / NaOH.
-
Protocol: Treat the purified (Z)-oxime (OH anti to C3) with TCT (0.5 equiv) in DMF at 25°C.
-
Mechanism: Activation of OH followed by concerted [1,2]-shift of the anti-C3 group.
-
Workup: Quench with water, extract with DCM.
Route B: The Direct Route (Schmidt Reaction)
If separation of oximes is difficult, the Schmidt reaction can be attempted, though it may require careful separation of regioisomers.
-
Reagents:
, TfOH (Triflic acid), DCM, 0°C. -
Note: The presence of the electron-withdrawing fluorine at C4 (distal bridgehead) may inductively destabilize the transition state for C1 migration, potentially improving the ratio of the desired C3 migration (3-aza product).
Figure 2: Divergent pathways in the ring expansion step. The Beckmann rearrangement offers stereochemical control to secure the 3-aza regioisomer.
Part 3: Characterization & Data Analysis
Analytical Profile
The successful synthesis is validated by the following spectral signatures.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| Chemical Shift | Typical for tertiary bridgehead fluorides. | ||
| Coupling | Singlet or multiplet (no geminal H) | Lack of | |
| Bridgehead H | Bridgehead proton (H1) distinct from H5 (F-substituted). | ||
| Protons adjacent to Nitrogen (C4) appear as multiplets. | |||
| Carbonyl | Lactam C=O. | ||
| C-F Carbon | Doublet due to C-F coupling. | ||
| IR | Carbonyl Stretch | Characteristic of bicyclic lactams (often shifted vs acyclic). | |
| HRMS | Mass | High-resolution confirmation of formula |
Troubleshooting Guide
-
Issue: Low yield in fluorination step.
-
Cause: Radical recombination or competitive H-abstraction.
-
Fix: Increase Selectfluor equivalents; ensure efficient stirring; try photoredox conditions (Ir-catalyst + Blue LED) if Ag-catalysis stalls.
-
-
Issue: Inseparable oxime isomers.
-
Fix: Perform the rearrangement on the mixture. The resulting lactams (2-aza and 3-aza) have significantly different polarities and are usually separable by silica chromatography (3-aza is typically more polar).
-
References
-
Schmidt Reaction on Bridged Ketones
-
Krow, G. R. (1981). The Schmidt Reaction. Organic Reactions, 38, 1-361. Link
-
- Gawley, R. E. (1988).
-
Decarboxylative Fluorination
-
Yin, F., & Ritter, T. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 134(17), 7042–7050. Link
-
-
Photoredox Fluorination (Alternative)
- Synthesis of 3-Azabicyclo[3.2.1]octan-2-ones: Lott, R. S., et al. (1980). Synthesis of 3-azabicyclo[3.2.1]octan-2-ones via the Schmidt reaction. Journal of Organic Chemistry, 45(6), 1151-1153.
Sources
"spectroscopic analysis (NMR, IR, MS) of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one"
This technical guide provides a comprehensive spectroscopic analysis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one , a fluorinated bicyclic lactam scaffold with significant potential in medicinal chemistry as a conformationally restricted bioisostere.[1][2]
Technical Guide & Analytical Framework
Executive Summary & Structural Logic
The 3-azabicyclo[3.2.1]octan-2-one core is a rigidified
This guide details the spectroscopic signature of this molecule, focusing on the unique perturbations caused by the C5-fluorine substituent.
Structural Numbering & Conformation
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering for the 3-aza[3.2.1] system:
The molecule predominantly adopts a chair-envelope hybrid conformation to minimize transannular strain.[2]
Analytical Workflow
The following directed acyclic graph (DAG) outlines the recommended characterization workflow, prioritizing non-destructive techniques first.
Figure 1: Integrated spectroscopic workflow.
Nuclear Magnetic Resonance (NMR) Analysis
The presence of the bridgehead fluorine (spin
F NMR Spectroscopy
The bridgehead fluorine is chemically equivalent to a tertiary alkyl fluoride but constrained within a bicycle.[2]
-
Chemical Shift (
): Predicted at -145 to -165 ppm (relative to CFCl ).[1][2] This upfield shift is characteristic of tertiary fluorides in rigid bicyclic systems due to the "cage" effect and shielding. -
Coupling Pattern:
H NMR Spectroscopy
The proton spectrum is heavily influenced by
| Proton | Position | Multiplicity (Predicted) | Analysis Notes | |
| H1 | Bridgehead | Multiplet (br) | 2.6 - 2.8 | Adjacent to C=O.[1][2] Shows long-range |
| H4 | ddd or dm | 3.2 - 3.5 | Diagnostic: Large | |
| H6/7 | Ethylene Bridge | Multiplet | 1.6 - 2.1 | Complex splitting due to |
| H8 | Methano Bridge | AB System | 1.5 - 1.9 | Diastereotopic protons.[1][2] |
| NH | Lactam | Broad Singlet | 6.0 - 7.5 | Exchangeable with D |
C NMR Spectroscopy
Carbon-Fluorine coupling (
-
C5 (Bridgehead): Doublet (
Hz).[1][2] This large coupling confirms direct attachment.[2] Shift: ~90-95 ppm.[1][2] -
C4 & C6 (Vicinal): Doublets (
Hz).[1][2] -
C1 & C8 (Gamma): Doublets (
Hz).[1][2] -
C2 (Carbonyl): Singlet or weak doublet (~170-175 ppm).[1][2] The 4-bond distance usually results in negligible coupling.[2]
Infrared (IR) Spectroscopy
IR is critical for validating the lactam functionality and the C-F bond.
-
Lactam C=O[2] Stretch: 1690 – 1715 cm
. -
N-H Stretch: 3100 – 3250 cm
(Broad, H-bonded).[1][2] -
C-F Stretch: 1000 – 1150 cm
.-
Validation: Look for a strong, sharp band in the fingerprint region that is absent in the non-fluorinated precursor.
-
Mass Spectrometry (MS)
The fragmentation pattern of 3-azabicyclo[3.2.1]octan-2-one derivatives is distinct, driven by the release of ring strain.[1][2]
Fragmentation Pathway
The primary ionization event occurs at the lactam nitrogen or oxygen.
Figure 2: Predicted EI-MS fragmentation pathway.[1][2] The loss of the ethylene bridge (C6-C7) via a Retro-Diels-Alder mechanism is a hallmark of [3.2.1] systems.
Key Diagnostic Ions (EI, 70 eV)
-
Molecular Ion (
): m/z 143 (C H FNO).[1][2] -
[M - 28]
: m/z 115 (Loss of CO).[1][2] -
[M - 20]
: m/z 123 (Loss of HF). Note: HF elimination is common in aliphatic fluorides, often competing with other pathways. -
Base Peak: Likely m/z 68-70 range, corresponding to the nitrogen-containing fragment after bridge expulsion.[1][2]
Experimental Protocol: Characterization
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Step 1: Sample Preparation[1][2]
-
Dissolve 5-10 mg of the compound in 0.6 mL CDCl
.-
Note: If solubility is poor, use DMSO-
, but be aware that DMSO may broaden the NH signal and shift the C=O peak due to H-bonding.[1]
-
-
Filter through a cotton plug to remove inorganic fluoride salts (e.g., KF, CsF) from synthesis, which can interfere with
F integration.[2]
Step 2: Acquisition Sequence
-
Run
F NMR (un-decoupled) first. -
Run
H NMR.-
Integrate the H4 protons relative to the H1 bridgehead. The ratio must be 2:1.
-
-
Run GC-MS.
-
Verify m/z 143.[2] Look for the absence of m/z 125 (non-fluorinated precursor, M=125).
-
Step 3: Data Reporting Standard
5-Fluoro-3-azabicyclo[3.2.1]octan-2-one: White solid.[1][2] IR (film):
3210 (NH), 1705 (C=O), 1100 (C-F) cm. H NMR (400 MHz, CDCl ): 6.50 (br s, 1H, NH), 3.42 (dm, Hz, 2H, H-4), 2.75 (m, 1H, H-1), 1.80-2.10 (m, 6H).[1][2] C NMR (100 MHz, CDCl ): 172.1 (s), 94.5 (d, Hz, C-5), 52.3 (d, Hz, C-4), 38.1 (d, Hz, C-1)...[1][2] HRMS (ESI): calc. for C H FNO 144.0819, found 144.0825.[1][2]
References
-
PubChem. 5-fluoro-3-azabicyclo[3.2.1]octan-2-one (Compound Summary). National Library of Medicine. Available at: [Link][1][2]
-
Dungan, C. H., & Van Wazer, J. R. Compilation of reported F19 NMR chemical shifts.[3] Wiley-Interscience, 1970.[1][2] (Standard reference for
F shifts). -
Smith, A. J. R., et al. "19F-centred NMR analysis of mono-fluorinated compounds."[1][2] RSC Advances, 2022.[2] Available at: [Link]
-
Krow, G. R. "The Baeyer-Villiger Oxidation of Bicyclic Ketones."[2] Organic Reactions, 2004.[2] (Reference for lactam ring expansion and spectral properties of bicyclic lactams).
-
NIST Mass Spectrometry Data Center. 3-Azabicyclo[3.2.1]octan-2-one Spectra.[1][2] National Institute of Standards and Technology. Available at: [Link][1][2]
Sources
Technical Deep Dive: Crystallographic Characterization of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
Topic: X-ray Crystal Structure of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.
Executive Summary & Structural Significance[1]
The 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of conformationally restricted peptidomimetics and sigma receptor ligands. This guide details the protocol for the structural elucidation of this bicyclic lactam, focusing on the stereoelectronic effects introduced by the bridgehead fluorine atom.
Unlike its non-fluorinated parent (3-azabicyclo[3.2.1]octan-2-one), the introduction of fluorine at the C5 bridgehead induces significant electronic dipoles and potential conformational locking via the Gauche effect. Accurately resolving this structure requires specific crystallographic strategies to manage the low scattering power of fluorine and potential disorder in the bicyclic ring pucker.
Synthesis & Crystallization Workflow
Obtaining diffraction-quality crystals of fluorinated bicyclic lactams is often the bottleneck in characterization. The high polarity of the amide bond (C2-N3) competes with the lipophilicity of the hydrocarbon cage, often leading to oils rather than crystals.
Optimized Crystallization Protocol
-
Primary Solvent: Ethyl Acetate or Acetonitrile (Polarity matching the lactam).
-
Anti-Solvent: n-Heptane or Pentane (To drive precipitation).
-
Method: Slow Vapor Diffusion (SVD) at 4°C.
Why this works: The fluorine atom at C5 lowers the basicity of the system compared to the parent amine, but the lactam remains a hydrogen bond donor (N-H). SVD allows for the slow organization of intermolecular N-H···O=C hydrogen bond networks, which are the primary driving force for lattice formation in this class of molecules.
Experimental Workflow Diagram
Figure 1: Optimized workflow for obtaining diffraction-quality crystals of fluorinated bicyclic lactams.
X-Ray Data Acquisition & Refinement Strategies
Data Collection Parameters
For this specific light-atom structure (
-
Temperature: 100 K (Cryostream). Essential to freeze the ring puckering modes.
-
Radiation Source: Cu-Kα (
).-
Reasoning: Molybdenum (Mo) radiation interacts weakly with light atoms (C, N, O, F). Copper provides higher intensity diffraction for small organic molecules, improving the resolution of the C-F bond density.
-
-
Resolution Goal: 0.80 Å or better.
Refinement Challenges (The "Fluorine Factor")
In the refinement stage (using SHELXL or OLEX2), the bridgehead fluorine (F5) can sometimes be modeled as a disordered hydrogen if the data quality is poor.
Validation Check:
-
Thermal Ellipsoids: The F atom should have a slightly larger
than the bridgehead carbon but should be anisotropic. If it looks spherical or huge, check for F/H disorder. -
Bond Lengths: Restrain the C5-F bond to approximately 1.35 - 1.38 Å . If free refinement yields <1.30 Å, the atom assignment is likely incorrect.
Structural Analysis: What to Look For
Once the structure is solved (typically in space group
Quantitative Structural Metrics
| Parameter | Description | Expected Value (Range) | Significance |
| C5-F Bond Length | Bridgehead Fluorine | 1.36 – 1.39 Å | Indicates the strength of the C-F dipole. Shorter than typical alkyl fluorides due to cage strain. |
| C2-N3-C4 Angle | Lactam Geometry | 122° – 126° | Deviation from 120° indicates ring strain in the 6-membered ring component. |
| Cremer-Pople ( | Ring Puckering | Defines the chair/boat conformation of the cyclohexane ring (C1-C2-N3-C4-C5-C8). | |
| Amide Non-planarity | 0° – 15° | Bridgehead lactams often exhibit "anti-Bredt" distortion. High twist = higher reactivity. |
The Bridgehead Effect
In the 3-azabicyclo[3.2.1]octane system, the nitrogen is at position 3. The bridgehead carbons are C1 and C5.
-
Without Fluorine: The C1-C2-N3-C4-C5-C8 ring typically adopts a distorted chair conformation.
-
With Fluorine (at C5): The electronegativity of fluorine pulls electron density from the C5-C4 and C5-C6 bonds. This often flattens the region around C5, slightly altering the global pucker of the bicycle to accommodate the dipole minimization.
Structural Connectivity Diagram
Figure 2: Connectivity map of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one highlighting the critical C5-F substitution.
Comparative Analysis
To validate your structure, compare it against the non-fluorinated analog. The introduction of fluorine is not sterically "silent"; it has a van der Waals radius similar to oxygen but different electronic demands.
-
Hydrogen Bonding: In the crystal packing of the parent 3-azabicyclo[3.2.1]octan-2-one , molecules form infinite chains via
interactions [1]. -
Fluorine Perturbation: In the 5-fluoro derivative, the fluorine atom acts as a weak hydrogen bond acceptor (
). You should expect to see the primary amide chains preserved, but the inter-chain packing distance may increase due to F...F repulsion or decrease due to dipole-dipole alignment, depending on the space group.
Critical Insight: If your solved structure shows the Fluorine atom participating in a strong Hydrogen bond (
References
-
Structure of the Parent Lactam: K. P. Pradhan, et al. "Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione" (Analogous system analysis). Journal of the Chemical Society, Perkin Transactions 2.
-
Synthesis of Azabicyclo[3.2.1] Scaffolds: J. R. Vale, et al. "2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications." Organic & Biomolecular Chemistry, 2024.[1][2]
-
Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of X-ray structure data."
-
PubChem Compound Summary: "3-azabicyclo[3.2.1]octan-2-one" (Parent Scaffold Data).
Sources
A Technical Guide to the Physicochemical Properties of Fluorinated 3-Azabicyclo[3.2.1]octan-2-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into complex molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the anticipated physicochemical properties of fluorinated 3-azabicyclo[3.2.1]octan-2-ones, a promising but underexplored class of compounds. By combining foundational principles of fluorine chemistry with established experimental protocols, we offer a predictive framework for researchers seeking to leverage this scaffold in drug discovery. This document details the causal relationships between fluorination and key drug-like properties—lipophilicity (LogP), acidity (pKa), and metabolic stability—and provides validated, step-by-step methodologies for their empirical determination.
Introduction: The Strategic Value of a Rigid, Fluorinated Scaffold
The 3-azabicyclo[3.2.1]octan-2-one core is a conformationally rigid lactam structure. Its defined three-dimensional geometry offers a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. This scaffold is present in a variety of biologically active molecules and natural products.[1][2]
The introduction of fluorine is a powerful and widely adopted strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's characteristics.[3][5][6] When applied to the 3-azabicyclo[3.2.1]octan-2-one scaffold, fluorination is anticipated to modulate several key physicochemical parameters critical for drug development.
This guide will explore the following key areas:
-
Lipophilicity (LogP/LogD): How fluorination impacts a compound's solubility and membrane permeability.
-
Acidity (pKa): The effect of fluorine's inductive properties on the basicity of the bridgehead nitrogen.
-
Metabolic Stability: The use of fluorine to block sites of oxidative metabolism.
The Impact of Fluorination on Key Physicochemical Properties
Lipophilicity (LogP/LogD): A Complex Interplay
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[7]
The Causality: The effect of fluorine on lipophilicity is not straightforward and is highly dependent on the molecular context.[8]
-
Increased Lipophilicity: Replacing hydrogen with fluorine generally increases the hydrophobicity of the local molecular surface.[3] In many cases, particularly with trifluoromethyl (CF3) groups, this leads to a significant increase in the overall LogP.[9]
-
Decreased Lipophilicity (Context-Dependent): Despite being hydrophobic, the highly polarized C-F bond can introduce a strong dipole moment. In certain molecular arrangements, this increased polarity can lead to a decrease in LogP, especially when fluorine is positioned near other polarizable atoms like sulfur or in a way that shields a hydrophobic surface.[8][10][11]
For the 3-azabicyclo[3.2.1]octan-2-one scaffold, fluorination at different positions is expected to have varied effects.
| Fluorination Pattern | Anticipated Change in LogP | Rationale |
| Non-fluorinated Parent | Baseline | Reference compound. |
| Monofluorination on Carbon Ring | Slight Increase | Introduction of a single C-F bond adds a small hydrophobic surface. |
| gem-Difluorination on Carbon Ring | Moderate Increase/Decrease | The effect is complex; it can increase hydrophobicity but also introduce a significant dipole, potentially altering interactions with water.[10][11] |
| Trifluoromethyl (CF3) Group | Significant Increase | The CF3 group is a well-established lipophilic moiety.[9] |
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This protocol provides a reliable method for measuring the partition coefficient.[12]
Objective: To determine the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH, typically 7.4) of a test compound.
Materials:
-
Test Compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Vortex mixer and centrifuge
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Partitioning: In a clean glass vial, add 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated PBS (pH 7.4).
-
Spiking: Add a small aliquot of the compound stock solution to the vial (final concentration typically 1-10 µM).
-
Equilibration: Cap the vial tightly and vortex vigorously for 3-5 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial at ~2000 x g for 10-15 minutes to achieve a clean separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw a known volume from both the top (octanol) and bottom (aqueous) layers.
-
Quantification: Analyze the concentration of the compound in each sample using a validated HPLC/UPLC-MS method.
-
Calculation:
-
LogP (or LogD) = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Acidity (pKa): Modulating the Bridgehead Nitrogen
The pKa, or acid dissociation constant, is fundamental to a drug's behavior. For the 3-azabicyclo[3.2.1]octan-2-one scaffold, the pKa of the tertiary amine (the bridgehead nitrogen) dictates its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with its target.[13]
The Causality: Fluorine is the most electronegative element, and its introduction creates a powerful electron-withdrawing inductive effect.[3]
-
Basicity Reduction: When fluorine is placed on the carbon framework, its inductive effect pulls electron density away from the nitrogen atom. This destabilizes the conjugate acid (the protonated form), making the nitrogen less likely to accept a proton. The result is a significant decrease in the pKa of the amine, making it less basic.[13] The closer the fluorine atom is to the nitrogen, the stronger this effect will be. Studies on similar bicyclic amines have shown that introducing a CF3 group can lower the pKa by approximately 4 units.[9]
This modulation of pKa is a key tool for medicinal chemists. Lowering the basicity can improve membrane permeation by increasing the proportion of the neutral, more lipophilic species at physiological pH.[3]
| Fluorination Pattern | Anticipated pKa of Amine | Rationale |
| Non-fluorinated Parent | ~9-10 | Typical pKa for a saturated bicyclic amine. |
| Fluorination distant from N | ~8-9 | Mild pKa reduction due to inductive effect over several bonds. |
| Fluorination α or β to N | ~5-7 | Strong pKa reduction due to proximity of the electron-withdrawing fluorine atoms. |
Experimental Protocol: Potentiometric Titration for pKa Determination
This "gold standard" method measures pKa by monitoring pH changes during titration.[14][15]
Objective: To determine the pKa of the ionizable nitrogen in the scaffold.
Materials:
-
Test Compound (~1-5 mg)
-
Calibrated pH meter with a micro-electrode
-
Automated titrator or precision burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Degassed, deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water. If solubility is low, a small amount of co-solvent (e.g., methanol) may be used.
-
Acidification: Titrate the solution with the standardized HCl to a low pH (e.g., pH 2) to ensure the amine is fully protonated.
-
Titration: Slowly titrate the acidified solution with the standardized KOH solution, recording the pH after each incremental addition of base.
-
Data Plotting: Plot the pH (y-axis) versus the volume of KOH added (x-axis). This will generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve. This can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.
Metabolic Stability: Blocking Metabolic Hotspots
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver.[16][17] Poor metabolic stability leads to rapid clearance, a short half-life, and low bioavailability.
The Causality: The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[3][16]
-
Metabolic Shielding: By replacing a hydrogen atom at a known or suspected site of metabolism with fluorine, chemists can effectively "block" or slow down oxidative metabolism.[16] This strategy is one of the most common and effective uses of fluorine in drug design.[18]
-
Altered Enzyme Affinity: Beyond simply strengthening a bond, fluorination can also alter how the molecule fits into the enzyme's active site. This can reduce the affinity of the drug for the metabolizing enzyme, further decreasing the rate of metabolism.[18][19]
For the 3-azabicyclo[3.2.1]octan-2-one scaffold, vulnerable positions for oxidation are typically aliphatic C-H bonds. Introducing fluorine at these "hotspots" is a proven strategy to enhance metabolic stability, prolong the compound's half-life, and improve its overall exposure in the body.[5][16]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism.[16][20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound and Positive Controls (e.g., Midazolam, Dextromethorphan)[20]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH (cofactor) solution
-
Acetonitrile (ACN) containing an internal standard for quenching
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Preparation: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM).[22] Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[22]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression equals the rate constant of elimination (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[16]
Visualized Workflows and Relationships
To clarify the experimental and logical processes described, the following diagrams are provided.
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Physicochemical Characterization of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one: A Guide to Lipophilicity and pKa Determination
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The journey of a drug candidate from discovery to clinical success is profoundly influenced by its fundamental physicochemical properties. Among these, lipophilicity and the acid dissociation constant (pKa) are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical framework for the determination of these critical parameters for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one, a novel scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings, in silico predictive methodologies, and rigorous experimental protocols necessary for accurate characterization. By integrating field-proven insights with established analytical techniques, this document serves as a practical resource for researchers aiming to optimize the drug-like properties of this and related chemical series.
Introduction: The Pivotal Role of pKa and Lipophilicity in Drug Design
In modern drug discovery, the optimization of a compound's pharmacokinetic and pharmacodynamic profile is a key objective.[2] Two of the most influential molecular properties that chemists can modulate are the acid dissociation constant (pKa) and lipophilicity (LogP/LogD).
-
pKa (Acid Dissociation Constant): The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[2] Since many biological environments, from the stomach (pH ~2) to the blood plasma (pH ~7.4), have distinct pH values, the ionization state of a drug is crucial. It directly impacts solubility, membrane permeability, and binding interactions with its target protein. The majority of marketed drugs are weak acids or bases whose properties are governed by their pKa.[2]
-
Lipophilicity (LogP/LogD): Lipophilicity describes a compound's affinity for a lipid-like, nonpolar environment versus an aqueous, polar one. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) for ionizable species at a specific pH.[3][4] A delicate balance is required; sufficient lipophilicity is needed for membrane permeation and target engagement, but excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.[2][5]
The Target Molecule: 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
The 3-azabicyclo[3.2.1]octan-2-one core represents a rigid, three-dimensional scaffold that can be valuable for presenting pharmacophoric elements in a defined spatial orientation. The introduction of a fluorine atom at the 5-position is a strategic decision intended to modulate the molecule's properties. Fluorine, being the most electronegative element, can significantly alter local electronics, pKa, metabolic stability, and lipophilicity.[5][6] Understanding the precise effects of this substitution is critical for rational drug design.
This guide will dissect the theoretical and practical approaches to quantify the pKa and lipophilicity of this specific molecule, providing a blueprint for its characterization.
Theoretical Considerations and In Silico Prediction
Before embarking on experimental work, computational models provide valuable initial estimates of a molecule's properties, guiding experimental design and resource allocation.
pKa Analysis and Prediction
The primary ionizable center in 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is the nitrogen atom within the lactam ring.
-
Structural Influence: The nitrogen at position 3 is part of a lactam (a cyclic amide). Amides are generally considered very weak bases due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The protonation would occur on the carbonyl oxygen under strongly acidic conditions, while the N-H proton can be acidic under strongly basic conditions. For drug discovery purposes, understanding the molecule's behavior around physiological pH is key.
-
Impact of Fluorine: The fluorine atom at the C5 position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the bicyclic framework, pulling electron density away from the lactam nitrogen. This will further decrease the already weak basicity of the nitrogen (or carbonyl oxygen) and increase the acidity of the N-H proton.[5][6][7] Therefore, we can predict that 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one will not be significantly protonated at physiological pH.
-
In Silico Prediction: Several software packages can predict pKa values with reasonable accuracy for well-characterized functional groups.[1][8] Tools like ChemAxon's pKa predictor or Simulations Plus's MoKa utilize large databases of experimental values and apply algorithmic or quantum mechanical corrections to estimate pKa for novel structures.[1][9][10] For this molecule, these tools would likely predict a very low basic pKa and an acidic pKa outside the normal physiological range.
Lipophilicity (LogP/LogD) Analysis and Prediction
-
Defining LogP and LogD: LogP is the partition coefficient of the neutral form of the molecule between n-octanol and water.[11] Since 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is not expected to be ionized at physiological pH, its LogD at pH 7.4 will be effectively equal to its LogP.[3]
-
Structural Contributions: The rigid bicyclo[3.2.1]octane core is aliphatic and contributes positively to lipophilicity. Conversely, the polar lactam functional group (C=O, N-H) provides hydrogen bonding capability and will decrease lipophilicity.
-
Impact of Fluorine: The effect of fluorine on lipophilicity is context-dependent.[7][12] While fluorine is highly electronegative, replacing a C-H bond with a C-F bond often increases lipophilicity.[5][6] This can be attributed to the fact that fluorine is a poor hydrogen bond acceptor and the C-F bond is not as polarizable as might be expected. We predict that the 5-fluoro substituent will lead to a modest increase in LogP compared to the non-fluorinated parent compound.
-
In Silico Prediction: LogP can be estimated using various computational methods, most commonly fragment-based or atom-based approaches.[4] Widely used models include XLogP3, CLogP, and those available in commercial software suites. PubChem, for instance, provides a predicted XlogP value of 0.4 for the target molecule.[13]
Experimental Determination of pKa
For ionizable compounds, potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[14][15]
Chosen Methodology: Potentiometric Titration
This method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[16][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[16]
Detailed Experimental Protocol
A. Instrumentation and Reagents
-
Apparatus: An automated potentiometric titrator or a calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a precision burette.
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) before use.[16]
-
Reagents:
-
0.1 M Hydrochloric Acid (HCl) & 0.1 M Sodium Hydroxide (NaOH): Standardized, carbonate-free solutions are critical, especially for NaOH, as dissolved CO₂ can interfere with the titration of bases.[14]
-
Supporting Electrolyte: 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength throughout the titration.[16]
-
Co-solvent (if needed): Methanol or DMSO for compounds with low aqueous solubility. Note that the use of co-solvents yields an apparent pKa (pₛKa) specific to that solvent mixture, and extrapolation to aqueous pKa may be required.[14]
-
B. Procedure
-
Sample Preparation: Dissolve an accurately weighed amount of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one in a solution of 0.15 M KCl to achieve a final concentration between 10⁻⁴ M and 10⁻³ M.[14][16][17] If a co-solvent is necessary, it should be used sparingly.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂.[16]
-
Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Add the standardized titrant (e.g., 0.1 M HCl to determine basic pKa, or 0.1 M NaOH for acidic pKa) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
C. Data Analysis
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately identify the equivalence point(s).[18]
-
The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[16]
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Determination of Lipophilicity
The shake-flask method (OECD Guideline 107) is the internationally recognized standard for LogP determination, providing a direct measure of a compound's partitioning behavior.[11]
Chosen Methodology: Shake-Flask Method
This method involves dissolving the test compound in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄). The mixture is agitated until equilibrium is reached, after which the phases are separated and the concentration of the compound in each phase is determined.[19]
Detailed Experimental Protocol
A. Reagents and Materials
-
Solvents: HPLC-grade n-octanol and water.
-
Buffer: Phosphate-buffered saline (PBS) prepared and adjusted to pH 7.4.
-
Apparatus: Centrifuge tubes, mechanical shaker or rotator, centrifuge, HPLC-UV system for quantification.
B. Procedure
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely for at least another 24 hours. This ensures that each phase is saturated with the other, which is critical for accurate results.[3]
-
Sample Preparation: Prepare a stock solution of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one in the aqueous phase (pre-saturated PBS). The concentration should be low enough to avoid saturation in either phase.
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol with a precise volume of the analyte-containing pre-saturated PBS (e.g., a 1:1 volume ratio).
-
Equilibration: Seal the tube and shake gently on a rotator for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[3] Avoid vigorous shaking that can cause emulsion formation.[11]
-
Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each aliquot using a validated HPLC-UV method.[19]
C. Data Analysis
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
The final result is expressed as its base-10 logarithm: LogD₇.₄ = log₁₀(D)
Workflow Visualization
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Whitepaper: The Conformational Compass: Directing Bicyclic Lactam Geometry Through Strategic Fluorine Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract: The bicyclic lactam motif is a cornerstone in medicinal chemistry, most notably as a privileged scaffold for β-lactamase inhibitors. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide moves beyond the elementary benefits of fluorination, such as metabolic blocking, to provide an in-depth exploration of how this uniquely electronegative atom fundamentally governs the three-dimensional conformation of bicyclic lactam systems. We will dissect the underlying stereoelectronic principles, detail the robust experimental and computational workflows required for conformational analysis, and connect these structural insights to tangible impacts on biological activity. This document serves as a technical resource for chemists seeking to rationally design next-generation therapeutics by leveraging the profound conformational influence of fluorine.
The Strategic Imperative for Conformational Control
Bicyclic lactams are conformationally restrained scaffolds, a characteristic that medicinal chemists exploit to pre-organize pharmacophoric elements for optimal target engagement. However, even within these "rigid" systems, subtle conformational equilibria exist (e.g., ring puckering, side-chain orientation) that can profoundly impact binding affinity and selectivity. The introduction of fluorine is not merely an act of substitution but an act of conformational steering.
The rationale for employing fluorine extends beyond its small steric footprint and its ability to improve metabolic stability or modulate pKa. The true power lies in the predictable and potent stereoelectronic effects exerted by the carbon-fluorine (C-F) bond. These effects, including the gauche effect and hyperconjugative interactions, can introduce strong conformational biases, effectively "locking" the bicyclic system into a single, desired geometry. Understanding and harnessing these forces is paramount for the rational design of molecules where precise 3D architecture is the key determinant of function.
The "Why": Fundamental Stereoelectronic Effects of Fluorine
To effectively utilize fluorine as a design element, one must first grasp the quantum mechanical interactions that drive its conformational preferences. These are not classical steric effects but are rooted in the interplay of molecular orbitals.
The Gauche Effect: A Counterintuitive Preference
In simple acyclic systems like 1,2-difluoroethane, the gauche conformation, where the two fluorine atoms have a 60° dihedral angle, is counterintuitively more stable than the anti-periplanar (180°) conformation. This phenomenon, the "fluorine gauche effect," is primarily driven by hyperconjugation: a stabilizing interaction between the filled bonding orbital of a vicinal C-H bond (a σ donor) and the empty anti-bonding orbital of the C-F bond (a σ* acceptor). This σ(C–H) → σ*(C–F) interaction is maximized in a gauche arrangement.
This principle is directly applicable to fluorinated N-heterocycles. When a fluorine atom is positioned vicinal to an electron-withdrawing group or atom (like the nitrogen in a lactam), a similar gauche preference is often observed, profoundly influencing the ring's pucker.
Caption: The stabilizing σ(C-H) → σ*(C-F) hyperconjugation in the gauche conformation.
The Anomeric and Pseudo-Anomeric Effects
The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom in a ring to favor the axial over the equatorial position. This is driven by a stabilizing interaction between a lone pair (n) on one heteroatom and the anti-bonding orbital (σ) of the adjacent C-X bond (n → σ). In fluorinated lactams, a "pseudo-anomeric" effect can occur where the nitrogen lone pair interacts with the σ* orbital of a C-F bond on an adjacent carbon (nN → σ*CF). This interaction can significantly stabilize conformations that would otherwise be sterically disfavored, providing a powerful tool for conformational locking. These effects can be particularly pronounced when the nitrogen atom is protonated or part of a polarized iminium ion, enhancing the electrostatic component of the interaction.
Workflow for Comprehensive Conformational Analysis
A credible claim about the conformational impact of fluorine substitution requires a multi-pronged, self-validating analytical approach. Relying on a single technique is insufficient; instead, data from NMR spectroscopy, X-ray crystallography, and computational modeling must be synthesized to build a cohesive and trustworthy model.
Caption: A validated workflow for determining bicyclic lactam conformation.
Protocol: NMR-Based Solution Conformational Analysis
Rationale: NMR spectroscopy is the premier technique for studying molecular conformation in solution, which most closely mimics the physiological environment. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making it an exquisite probe of the local electronic environment. Vicinal coupling constants (³J) are dihedral-angle-dependent and provide the quantitative data needed to define ring pucker and substituent orientation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated bicyclic lactam in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~20 mM. Use a high-purity solvent to avoid interfering signals.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra for initial assignment.
-
Acquire a 1D ¹⁹F spectrum. The wide chemical shift dispersion often allows for clear resolution of signals even for diastereotopic fluorines.
-
Acquire 2D correlation spectra (COSY, HSQC) to unambiguously assign ¹H and ¹³C resonances.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-500 ms. This is critical for identifying through-space correlations, which reveal the relative spatial proximity of atoms and define stereochemistry.
-
-
Coupling Constant Analysis:
-
Carefully measure the vicinal ³J(H,F) and ³J(C,F) coupling constants from the high-resolution 1D ¹H or ¹⁹F spectra.
-
Apply a modified Karplus equation to correlate the measured ³J value to the corresponding dihedral angle (φ). This provides quantitative constraints on the ring conformation. For example, a large ³J(H,F) value (~30-40 Hz) is indicative of an anti-periplanar relationship (φ ≈ 180°), while a small value (~1-10 Hz) suggests a gauche relationship (φ ≈ 60°).
-
-
NOE Analysis:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum. Strong NOEs are observed between protons that are close in space (< 5 Å), confirming axial or equatorial orientations and the overall folding of the bicyclic system.
-
-
Model Building: Synthesize the dihedral angle constraints from coupling constants and the distance constraints from NOEs to build a self-consistent 3D model of the dominant solution-state conformation.
Protocol: X-ray Crystallography for Solid-State Confirmation
Rationale: X-ray crystallography provides unambiguous, high-resolution data on the molecular structure in the solid state. It serves as the ultimate benchmark for validating bond lengths, bond angles, and the specific puckering of the ring system. While crystal packing forces can sometimes influence conformation, it provides a crucial, static picture that can be compared with solution-state and computational data.
Step-by-Step Methodology:
-
Crystallization: The primary challenge is to grow single crystals of sufficient quality. Screen various solvent systems (e.g., slow evaporation from ethyl acetate/hexanes, vapor diffusion) and conditions (temperature, concentration). The use of fluorinated chaperones or surfactants can sometimes aid in crystallizing challenging molecules.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, high-resolution crystal structure.
-
Analysis: Analyze the resulting structure to determine precise dihedral angles, ring pucker parameters, and intramolecular distances. This provides the "gold standard" static conformation against which other methods are compared.
Protocol: In Silico Computational Analysis
Rationale: Computational chemistry is essential for exploring the full conformational landscape and for rationalizing the experimental findings. Density Functional Theory (DFT) calculations can accurately predict the relative energies of different conformers, while Natural Bond Orbital (NBO) analysis can quantify the specific stereoelectronic interactions responsible for the observed preferences.
Step-by-Step Methodology:
-
Conformational Search: Perform a systematic conformational search using a lower-level theory (e.g., molecular mechanics) to identify all potential low-energy structures.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a higher level of theory, such as DFT with a functional like M06-2X or B3LYP and a suitable basis set (e.g., 6-311++G**). It is crucial to include a solvent model (e.g., SMD, PCM) to better reflect the solution-state conditions of the NMR experiments.
-
Energy Calculation: Calculate the Gibbs free energies (ΔG) of all optimized conformers to determine their relative populations at a given temperature.
-
NBO Analysis: For the lowest energy conformers, perform an NBO analysis. This deconstructs the wavefunction to identify and quantify the donor-acceptor orbital interactions (e.g., σ(C–H) → σ*(C–F)). The second-order perturbation energy (E(2)) associated with each interaction provides a quantitative measure of its stabilizing effect, offering a direct causal link between stereoelectronics and conformational preference.
Data Interpretation: A Representative Case
Consider a hypothetical fluorinated bicyclic [3.2.0] lactam. The conformational analysis might yield the following data, which must be synthesized for a complete picture.
Table 1: Integrated Conformational Analysis Data
| Parameter | NMR Spectroscopy | X-ray Crystallography | DFT Calculation (in solution) | Interpretation |
| H1-C1-C2-F Dihedral | ³J(H1,F) = 5.2 Hz | 65.1° | Conformer A: 63° (ΔG=0.0) | All methods confirm a gauche relationship. |
| Conformer B: 178° (ΔG=+3.1 kcal/mol) | The gauche conformer is highly preferred in solution. | |||
| Ring Pucker | Strong NOE between Hax-A and Hax-B | Envelope pucker on C-X | Envelope pucker | The ring adopts a distinct envelope conformation. |
| NBO E(2) Energy | N/A | N/A | σ(C-H) → σ*(C-F) = 2.1 kcal/mol | NBO analysis confirms a significant hyperconjugative stabilization for the gauche (envelope) conformer, explaining the experimental observation. |
This integrated approach provides a high degree of confidence. The NMR data suggests a dominant gauche conformer in solution, the DFT calculations support this energetically and the NBO analysis provides the fundamental reason—hyperconjugation. The crystal structure, showing a similar conformation, validates that this low-energy structure is not an artifact of the solution environment.
Conclusion: Fluorine as a Precision Tool in Drug Design
The strategic placement of fluorine on a bicyclic lactam scaffold is a powerful design strategy that transcends simple bioisosteric replacement. It is a method for exerting precise control over molecular conformation. By understanding the fundamental stereoelectronic principles of the gauche and anomeric effects, and by employing a rigorous, multi-technique workflow of NMR, X-ray crystallography, and computational chemistry, researchers can rationally design and validate the 3D structure of their molecules. This ability to lock a molecule into its bioactive conformation is a critical advantage in modern drug discovery, leading to compounds with enhanced potency, improved selectivity, and superior pharmacological properties.
References
-
Rojo, J., Carreño, M. C., & Urbano, A. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
-
Rojo, J., Carreño, M. C., & Urbano, A. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2487-2529. [Link]
-
Shibata, N., Fujimoto, H., Mizuta, S., Ogawa, S., Ishiuchi, Y., Nakamura, S., & Toru, T. (2006). Efficient synthesis of bicyclic α-hydroxy-α-trifluoromethyl- γ-lactams. Synlett, (20), 3484-3488. [Link]
-
Wikipedia contributors. (2024, February 19). Stereoelectronic effect. In Wikipedia, The Free Encyclopedia. [Link]
-
Carneiro, V. M. T., & O'Hagan, D. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Science, 6(6), 3433-3439. [Link]
-
Liu, K., & Li, L. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Australian Journal of Chemistry, 67(7), 1039-1043. [Link]
- Piscelli, B., Sanders, W., Yu, C., Al-Maharik, N., Lebl, T., Cormanich, R., & O’Hagan, D. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohex
"exploratory synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one derivatives"
Executive Summary
The 3-azabicyclo[3.2.1]octan-2-one scaffold represents a rigid, bicyclic lactam core that serves as a bioisostere for tropane alkaloids and a conformationally restricted surrogate for piperidine-based pharmacophores. While the parent scaffold is well-documented, the introduction of a fluorine atom at the bridgehead (C5) position creates a unique "5-Fluoro" derivative. This modification is strategically valuable in medicinal chemistry to block metabolic oxidation at the bridgehead, modulate lipophilicity (
This guide outlines an exploratory synthetic strategy for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one , prioritizing a Late-Stage Fluorodecarboxylation approach. This pathway is selected for its high probability of success compared to direct C-H fluorination, leveraging recent advances in silver-catalyzed radical chemistry.
Retrosynthetic Analysis & Strategy
The synthesis of bridgehead-fluorinated bicycles is non-trivial due to the geometric constraints that disfavor planar carbocation intermediates (Bredt's Rule). Therefore, standard nucleophilic substitution (
Our strategy disconnects the C–F bond to a carboxylic acid precursor , utilizing a radical decarboxylative fluorination mechanism that proceeds via a bridgehead radical species, which is geometrically permissible.
Strategic Disconnections
-
C–F Bond Formation: Radical decarboxylative fluorination of the C5-carboxylic acid.
-
Bicyclic Core Formation: Intramolecular amide bond formation (Lactamization) or Schmidt Rearrangement of a norbornanone derivative.
Figure 1: Retrosynthetic strategy focusing on the 5-carboxy precursor.
Synthetic Methodologies
Route A: Silver-Catalyzed Decarboxylative Fluorination (Primary Protocol)
This route is the most authoritative recommendation for generating bridgehead fluorides. It utilizes Selectfluor as the fluorine source and Silver(I) Nitrate as a catalyst to generate a bridgehead radical from a carboxylic acid.
Mechanism:
-
Oxidation of the carboxylate by Ag(II) (generated in situ) to a carboxyl radical.
-
Decarboxylation to form the bridgehead tertiary alkyl radical.
-
Fluorine atom transfer from Selectfluor.
Route B: Direct C–H Fluorination (Secondary/High-Risk)
Direct functionalization of the parent lactam using decatungstate photocatalysis or reactive N-F reagents. This method often suffers from poor regioselectivity (competing fluorination at C1 or methylene positions) but is a viable "shotgun" screening approach.
Detailed Experimental Protocols
Step 1: Synthesis of Precursor (5-Carboxy-3-azabicyclo[3.2.1]octan-2-one)
Note: This protocol is adapted from standard syntheses of 3-azabicyclo[3.2.1]octane-2-carboxylic acids, modified for the 5-position.
Reagents:
-
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (Starting Material)
-
Hydroxylamine hydrochloride (
) -
Raney Nickel /
-
Sodium ethoxide (
)
Workflow:
-
Oxime Formation: Treat dimethyl 5-oxocyclohexane-1,3-dicarboxylate with hydroxylamine to form the oxime.
-
Reduction & Cyclization: Hydrogenation of the oxime over Raney Nickel reduces the oxime to the primary amine, which spontaneously cyclizes with the proximal ester group to form the lactam.
-
Hydrolysis: Saponification of the remaining ester at the bridgehead (C5) yields the free carboxylic acid.
Step 2: Decarboxylative Fluorination (Key Step)
Safety Note: Selectfluor is an oxidant. Silver salts can stain skin. Perform all reactions in a fume hood.
Materials:
-
Substrate: 5-Carboxy-3-azabicyclo[3.2.1]octan-2-one (
equiv) -
Reagent: Selectfluor (chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (
equiv) -
Catalyst: Silver Nitrate (
) ( equiv) -
Solvent: Acetone / Water (1:1 v/v)
-
Temperature:
to
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid substrate (
mmol) in a mixture of acetone ( mL) and distilled water ( mL). -
Catalyst Addition: Add
( mg, mmol). Stir for 5 minutes until fully dissolved. -
Fluorinating Agent: Add Selectfluor (
mg, mmol) in one portion. The reaction mixture may turn slightly cloudy or dark due to silver species. -
Reaction: Heat the mixture to
under an inert atmosphere ( ) for 4–6 hours. Monitor consumption of the acid by LC-MS (Note: The product is neutral; the starting material is acidic). -
Work-up: Cool to room temperature. Extract the mixture with Ethyl Acetate (
mL). Wash the combined organics with saturated (to remove unreacted acid) and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Expected Yield: 40–60% (Bridgehead fluorination is generally moderate yielding due to the high energy of the radical intermediate).
Analytical Characterization
The introduction of the fluorine atom provides a distinct handle for NMR characterization.
| Analytical Method | Expected Signal / Feature | Mechanistic Insight |
| Singlet (broad) at | Typical range for tertiary aliphatic fluorides. Lack of geminal proton coupling confirms bridgehead location. | |
| Doublet at C5 ( | Large one-bond coupling constant confirms direct C-F attachment. | |
| Absence of H5 signal; Deshielding of H4/H6 protons | Loss of the bridgehead proton; inductive effect of F shifts adjacent methylene protons downfield. | |
| HRMS | Mass shift of +18 Da (F vs H) or -26 Da (F vs COOH) relative to precursors. |
Mechanistic Pathway Visualization
The following diagram illustrates the radical mechanism utilized in the key fluorination step.
Figure 2: Mechanism of Ag-catalyzed decarboxylative fluorination.
References
-
Bridgehead Fluorination via Decarboxylation
- Title: Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution.
- Source:Journal of the American Chemical Society, 2012, 134(25), 10401–10404.
-
URL:[Link]
-
Synthesis of 3-Azabicyclo[3.2.
- Title: Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists.
- Source:Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3742-3745.
-
URL:[Link]
-
Schmidt Reaction for Bicyclic Lactams
-
Selectfluor Reagent Guide
- Title: Selectfluor™: Mechanistic Insight and Applic
- Source:Accounts of Chemical Research, 2018.
-
URL:[Link]
Sources
Methodological & Application
"using 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one as a scaffold in medicinal chemistry"
Application Note: 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one as a Scaffold in Medicinal Chemistry
Part 1: Introduction & Strategic Value
The Scaffold: 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is an advanced, conformationally restricted bicyclic lactam. It represents a "privileged structure" evolution, merging the proven pharmacological relevance of the tropane/nortropane core (found in atropine, cocaine, and CCR5 antagonists) with the metabolic hardening and electronic modulation provided by bridgehead fluorination.
Why This Scaffold Matters:
In modern drug design, "escaping flatland" (increasing
-
Conformational Locking: The [3.2.1] bridge locks the amide bond in a specific vector, acting as a rigid mimic of a
-turn in peptides. -
The "Fluorine Effect": The fluorine atom at the C5 bridgehead is strategically placed to block metabolic oxidation (a common failure point in bridged systems) and modulate the
of the lactam nitrogen via inductive effects ( -bond transmission), altering hydrogen-bond donor (HBD) capability. -
Vectorial Diversity: It offers three orthogonal vectors for functionalization: the lactam nitrogen (
), the -carbon ( ), and the bridge system itself.
Part 2: Chemical Space & Properties
The following table contrasts the fluorinated scaffold with its non-fluorinated parent and a standard piperidone analog.
| Property | 3-azabicyclo[3.2.1]octan-2-one (Parent) | 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one | Significance |
| ClogP | ~0.8 | ~1.1 | F increases lipophilicity moderately, aiding membrane permeability. |
| Metabolic Stability | Low (C5 hydroxylation common) | High | C5-F blocks the primary site of CYP450 oxidative attack. |
| Lactam pKa (MH+) | ~ -0.5 | ~ -1.2 | F withdraws density, making the amide NH a stronger H-bond donor. |
| Topology | Rigid, Bridged | Rigid, Bridged | Maintains 3D shape; F is isosteric to H (Van der Waals radii 1.47Å vs 1.20Å). |
Part 3: Synthesis Protocol
Methodology: Direct synthesis of the 5-fluoro derivative is best achieved via a Schmidt Rearrangement or Beckmann Rearrangement of a 4-fluoro-norbornan-2-one precursor. This route ensures the fluorine is installed early (on the robust norbornane skeleton) before ring expansion.
Workflow Diagram (DOT)
Detailed Protocol: Ring Expansion via Schmidt Reaction
Note: This protocol assumes access to 4-fluoro-bicyclo[2.2.1]heptan-2-one (4-fluoro-norcamphor).
Reagents:
-
Substrate: 4-Fluoro-bicyclo[2.2.1]heptan-2-one (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) [CAUTION: Toxic/Explosive] -
Acid: Methanesulfonic acid (
) or Polyphosphoric acid (PPA) (Solvent/Catalyst) -
Quench: Sodium Bicarbonate (
), Ice water.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve 4-fluoro-norcamphor (10 mmol) in Methanesulfonic acid (15 mL). Cool to 0°C. -
Addition: Add Sodium Azide (15 mmol) portion-wise over 30 minutes. Critical: Control addition rate to prevent exotherm >5°C. Evolution of
gas will be observed. -
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–18 hours.
-
Mechanistic Insight: The migration of the secondary carbon (C3) is electronically favored over the bridgehead carbon (C1), favoring the formation of the 3-aza isomer over the 2-aza isomer. The remote 4-fluoro substituent (which becomes C5) minimally impacts the electronic bias at the migration center.
-
-
Work-up: Pour the reaction mixture carefully onto crushed ice (100 g). Neutralize with saturated
until pH ~8. -
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over
, filter, and concentrate. -
Purification: The crude residue typically contains a mixture of isomers. Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM). The target 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is typically the major product (vs. the 2-aza isomer).
Validation:
-
1H NMR (CDCl3): Look for the amide proton (broad singlet, ~6.0-7.5 ppm) and the diagnostic bridgehead proton signals. The C1-H (bridgehead next to C=O) will appear as a multiplet ~2.8 ppm. The C5-F coupling will split nearby protons (
). -
13C NMR: Carbonyl carbon (~170-175 ppm), C-F doublet (
).
Part 4: Functionalization & SAR Applications
Once the scaffold is synthesized, it serves as a versatile core for library generation.
SAR Logic Diagram (DOT)
Key Functionalization Protocols:
-
N-Alkylation (N3):
-
Reagents:
(1.1 eq), Alkyl Halide (R-X) in DMF. -
Application: Introduction of pharmacophores (e.g., benzyl, heteroarylalkyl groups) to target GPCR binding pockets (e.g., CCR5, Muscarinic receptors).
-
Note: The bridgehead fluorine reduces the nucleophilicity of the amide nitrogen slightly, requiring stronger bases or elevated temperatures compared to the non-fluorinated analog.
-
-
-Alkylation (C1):
-
Reagents:
(1.1 eq, -78°C), then Electrophile. -
Application: Installing substituents at the bridgehead next to the carbonyl is challenging due to sterics (bridgehead) but possible. This position is often left unsubstituted to maintain the "gamma-turn" geometry.
-
-
Lactam Reduction:
-
Reagents:
or . -
Result:5-Fluoro-3-azabicyclo[3.2.1]octane (Amine).
-
Utility: Converts the scaffold into a basic amine core, analogous to a "fluorinated nortropane," useful for monoamine transporter inhibitors.
-
Part 5: References
-
Synthesis of [3.2.1] Scaffolds:
-
Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
-
Source:Molecules (MDPI), 2018.
-
URL:[Link]
-
-
Fluorination Strategies in Medicinal Chemistry:
-
Title: Fluorine in drug discovery: Role, design and case studies.
-
Source:International Journal of Pharmacy and Pharmaceutical Research, 2025.
-
URL:[Link]
-
-
Bridged Lactam Properties:
-
Schmidt Reaction on Bridged Ketones:
-
General Tropane/Azabicyclo Scaffold Applications:
Sources
Application Notes & Protocols: Investigating 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one as a Novel Scaffold for CNS Drug Discovery
Introduction: The pursuit of novel chemical matter for treating Central Nervous System (CNS) disorders is a paramount challenge in modern pharmacology. The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold, forming the core of numerous biologically active compounds, including tropane alkaloids, that exhibit significant CNS activity.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal starting point for designing ligands with high affinity and selectivity for CNS targets such as monoamine transporters and nicotinic receptors.[2][3][4]
This document concerns 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one , a novel scaffold that incorporates two key features: the established azabicyclo[3.2.1]octane core and a lactam moiety, which is structurally related to the β-lactam ring known for its neuroprotective properties.[5][6] The strategic placement of a fluorine atom—a common bioisosteric modification in medicinal chemistry—is hypothesized to enhance metabolic stability, improve blood-brain barrier (BBB) penetration, and modulate binding affinity to target proteins.
Given that 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a novel entity with limited published data, this guide provides a scientifically-grounded, hypothetical framework for its comprehensive investigation. We will proceed from foundational principles, outlining a strategic workflow to characterize its potential as a CNS therapeutic agent, focusing on a primary hypothesized mechanism: the modulation of excitotoxicity and neuroinflammation , drawing parallels from the established neuroprotective effects of β-lactam antibiotics.[5][7]
Section 1: Rationale & Proposed Mechanism of Action
The core hypothesis is that 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one functions as a neuroprotective agent by mitigating glutamate-mediated excitotoxicity. This hypothesis is built upon the following foundations:
-
Glutamate Excitotoxicity as a Pathological Hub: Dysregulation of glutamate homeostasis is a central pathological mechanism in acute injuries like stroke and chronic neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS).[5]
-
Neuroprotective Activity of β-Lactams: Certain β-lactam antibiotics, most notably ceftriaxone, have been shown to ameliorate disease severity in animal models of CNS disorders.[5] Their mechanism involves, in part, the up-regulation of the glial glutamate transporter EAAT2 (GLT-1), which enhances the clearance of synaptic glutamate, thereby protecting neurons from excitotoxic damage.[5][6]
-
Modulation of Neuroinflammation: Beyond excitotoxicity, compounds like ceftriaxone can also exert immunomodulatory effects, reducing T-cell activation and migration into the CNS, a key process in diseases like MS.[5]
We propose that the lactam component of our target compound may mimic these neuroprotective activities. The fluorinated bicyclic scaffold provides a unique chemical space to optimize potency, selectivity, and pharmacokinetic properties for CNS applications.
Caption: Proposed mechanism of action for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one.
Section 2: A Phased Approach to Preclinical Evaluation
A logical, milestone-driven workflow is essential for efficiently evaluating a novel compound. The following diagram outlines the proposed research cascade, from initial in vitro screening to in vivo proof-of-concept.
Caption: Phased experimental workflow for CNS drug candidate evaluation.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, including necessary controls and clear endpoints.
Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay for Glutamate Transporters
-
Objective: To determine if the compound directly interacts with glutamate transporters (e.g., EAAT2).
-
Causality: A direct binding event would provide strong evidence for the proposed mechanism. This assay quantifies the affinity (Ki) of the test compound for the target, a critical parameter for structure-activity relationship (SAR) studies.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing human EAAT2 (hEAAT2) or from rat cortical tissue known to be rich in GLT-1.
-
Assay Buffer: Use a potassium phosphate-based buffer (pH 7.4).
-
Radioligand: Use a known high-affinity glutamate transporter ligand, such as [³H]-D-aspartate.
-
Competition Assay Setup:
-
In a 96-well plate, add membrane preparation, [³H]-D-aspartate (at a concentration near its Kd), and varying concentrations of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (e.g., from 1 nM to 100 µM).
-
Total Binding: Wells with membrane and radioligand only.
-
Non-Specific Binding (NSB): Wells with membrane, radioligand, and a high concentration of a known inhibitor (e.g., 1 mM L-glutamate) to saturate all specific binding sites.
-
-
Incubation: Incubate plates at 4°C for 1 hour to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail. Count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation Template:
| Compound | Target | Radioligand | IC₅₀ (µM) | Ki (µM) |
| 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one | hEAAT2 | [³H]-D-aspartate | [Experimental Value] | [Calculated Value] |
| L-glutamate (Control) | hEAAT2 | [³H]-D-aspartate | [Experimental Value] | [Calculated Value] |
Protocol 2: In Vitro Functional Assay - Glutamate Uptake in Primary Astrocyte Cultures
-
Objective: To assess the functional effect of the compound on glutamate clearance by astrocytes.
-
Causality: This assay directly tests the primary hypothesis. An increase in glutamate uptake would functionally validate the neuroprotective mechanism proposed, moving beyond simple binding to demonstrate a cellular consequence.
-
Methodology:
-
Cell Culture: Isolate primary astrocytes from the cortices of neonatal rats (P1-P3) and culture until confluent.
-
Compound Pre-treatment: Treat astrocyte cultures with varying concentrations of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one or a positive control (e.g., ceftriaxone) for 24-72 hours. This allows time for potential changes in transporter expression.
-
Assay Initiation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Initiate the uptake assay by adding KRH buffer containing a low concentration of L-glutamate and a tracer amount of [³H]-L-glutamate.
-
Incubation: Incubate at 37°C for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Assay Termination: Rapidly aspirate the assay medium and wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis & Quantification: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-L-glutamate taken up by the cells.
-
Protein Normalization: Determine the total protein content in parallel wells using a BCA or Bradford assay to normalize the uptake data (e.g., pmol/min/mg protein).
-
Data Analysis: Compare the normalized glutamate uptake rates in compound-treated wells to vehicle-treated controls. Calculate the EC₅₀ (concentration for 50% of maximal effect) if a dose-response is observed.
-
Protocol 3: In Vitro Neuroprotection Assay - Glutamate-Induced Excitotoxicity
-
Objective: To determine if pre-treatment with the compound protects neurons from excitotoxic cell death.
-
Causality: This is a critical disease-relevant assay. If the compound enhances glutamate uptake by astrocytes (Protocol 2), it should logically lead to the protection of co-cultured neurons from a glutamate challenge.
-
Methodology:
-
Co-culture System: Establish a co-culture of primary cortical neurons and astrocytes. This system better recapitulates the in vivo environment where astrocytes regulate the neuronal milieu.
-
Pre-treatment: Treat the co-cultures with 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (at concentrations found to be effective in Protocol 2) for 48-72 hours.
-
Excitotoxic Challenge: Expose the cultures to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the presence of a glycine co-agonist to robustly activate NMDA receptors.
-
Washout and Recovery: After the challenge, wash the cells and replace with fresh, glutamate-free culture medium. Allow the cells to recover for 24 hours.
-
Viability Assessment: Quantify neuronal viability using one or more of the following methods:
-
MTT or Resazurin Assay: Measures metabolic activity of viable cells.[8]
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the medium.
-
Immunocytochemistry: Stain for a neuronal marker (e.g., MAP2 or NeuN) and a nuclear viability stain (e.g., Hoechst 33342) and count surviving neurons.
-
-
Data Analysis: Compare the percentage of neuronal survival in compound-treated wells versus vehicle-treated wells following the glutamate challenge.
-
-
Data Presentation Template:
| Treatment Group | Glutamate Challenge | % Neuronal Viability (± SEM) | Statistical Significance (vs. Vehicle + Glutamate) |
| Vehicle | No | 100% | N/A |
| Vehicle | Yes | [e.g., 45 ± 5%] | N/A |
| Compound (1 µM) | Yes | [Experimental Value] | [p-value] |
| Compound (10 µM) | Yes | [Experimental Value] | [p-value] |
Protocol 4: In Vivo Pharmacokinetics and Brain Penetration
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and most critically, its ability to cross the blood-brain barrier (BBB).
-
Causality: Favorable CNS activity is meaningless without adequate brain exposure. This protocol establishes whether a therapeutically relevant concentration of the compound can be achieved in the target organ.[9][10]
-
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Compound Administration: Administer a single dose of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one via intravenous (IV) and oral (PO) routes in separate cohorts of animals.
-
Sample Collection: At multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture at termination).
-
Brain Tissue Collection: At each time point, after blood collection, perfuse the animals with saline and harvest the brains.
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Bioanalysis: Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in plasma and brain homogenate samples.
-
Data Analysis:
-
Pharmacokinetic Parameters: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).
-
Oral Bioavailability (%F): Calculate as (%F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Brain Penetration: Calculate the brain-to-plasma ratio (Kp) at each time point as (Concentration_brain / Concentration_plasma). The unbound brain-to-plasma ratio (K_p,uu) is the most relevant measure and requires additional in vitro plasma and brain tissue binding experiments.
-
-
Protocol 5: In Vivo Pharmacodynamic / Efficacy Study - Kainic Acid-Induced Seizure Model
-
Objective: To evaluate the compound's ability to protect against excitotoxicity-induced neuronal damage and seizures in a living animal.
-
Causality: This is the in vivo proof-of-concept. Success in this model provides strong evidence that the compound has the desired biological effect in the CNS and warrants further development.
-
Methodology:
-
Animal Model: Adult C57BL/6 mice.
-
Dosing Regimen: Based on PK data (Protocol 4), determine a dose and pre-treatment time expected to achieve and maintain adequate brain concentrations of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one.
-
Experimental Groups:
-
Group 1: Vehicle + Saline injection
-
Group 2: Vehicle + Kainic Acid (KA) injection
-
Group 3: Test Compound + KA injection
-
-
Procedure:
-
Administer the test compound or vehicle via the appropriate route (e.g., PO or IP).
-
After the pre-treatment interval, administer a subconvulsive to convulsive dose of kainic acid (e.g., 10-20 mg/kg, IP).
-
Observe and score seizure activity for 2-4 hours using a standardized scale (e.g., the Racine scale).
-
-
Endpoint Analysis (24-72 hours post-KA):
-
Histology: Perfuse the animals and prepare brain sections. Perform Fluoro-Jade or Nissl staining to quantify neuronal death, particularly in the hippocampus (CA1 and CA3 regions), which is highly vulnerable to KA-induced excitotoxicity.
-
Biomarker Analysis: Analyze brain tissue homogenates for markers of inflammation (e.g., cytokines like IL-1β, TNF-α) or glial activation (e.g., GFAP, Iba1) using ELISA or Western blot.
-
-
Data Analysis: Compare seizure scores, neuronal death counts, and biomarker levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).
-
Section 4: Data Interpretation & Future Directions
A successful outcome from this experimental cascade would be a compound that:
-
Demonstrates functional activity in the glutamate uptake assay (Protocol 2) at a concentration ≤ 10 µM.
-
Shows significant neuroprotection in the co-culture excitotoxicity model (Protocol 3).
-
Achieves a brain-to-plasma ratio (Kp) of > 0.5 with acceptable oral bioavailability (>20%) (Protocol 4).
-
Significantly reduces seizure severity and/or hippocampal neuronal death in the kainic acid model (Protocol 5).
If these criteria are met, 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one would be considered a validated hit compound. The subsequent steps in a drug discovery program would involve:
-
Lead Optimization: Initiating a medicinal chemistry campaign to synthesize analogs to improve potency, selectivity, and ADME properties (SAR exploration).
-
Off-Target Profiling: Screening the compound against a broad panel of receptors and enzymes to identify potential liabilities and ensure safety.
-
Advanced Efficacy Models: Testing optimized leads in more complex, chronic models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease or ALS).
-
Exploratory Toxicology: Conducting preliminary in vivo toxicology studies to assess the compound's safety profile.[9]
This structured approach provides a robust and efficient pathway for elucidating the therapeutic potential of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one, transforming a novel chemical scaffold into a promising candidate for CNS drug discovery.
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Wang, F-l., et al. (2024). β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. PLOS One. Available from: [Link]
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Vatèle, J-M. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available from: [Link]
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Wymann, M.P., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}) -s-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Potent and Selective mTORC1/2 Inhibitor for the Treatment of Malignant Cancers. Journal of Medicinal Chemistry. Available from: [Link]
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Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. Available from: [Link]
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Janssen Pharmaceutica NV. (2020). 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][5][11][12]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's. WIPO Patent Application WO/2020/120521. Available from:
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Ji, H-F., et al. (2005). Beta-lactam antibiotics are multipotent agents to combat neurological diseases. Biochemical and Biophysical Research Communications. Available from: [Link]
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Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available from: [Link]
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Multiple Authors. (2025). Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (2008). 4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester. PubMed. Available from: [Link]
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Bunnelle, W.H., et al. (2008). Discovery of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor: in vitro and in vivo activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Veinberg, G., et al. (2025). Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine. ResearchGate. Available from: [Link]
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Crombie, A.L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Kim, J., et al. (2018). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC. Available from: [Link]
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Multiple Authors. (2010). Clavulanic Acid Protects Neurons in Pharmacological Models of Neurodegenerative Diseases. ResearchGate. Available from: [Link]
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University College London. (n.d.). Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. Available from: [Link]
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Gicquel, P-A., et al. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal. Available from: [Link]
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Multiple Authors. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available from: [Link]
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da Rosa, J.M., et al. (n.d.). Ex vivo inhibition of PGE2 formation in human blood by four bicyclico[3.2.1] octane neolignans isolated from Aniba firmula bark. SciSpace. Available from: [Link]
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Puspaningtyas, A.R., et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. Available from: [Link]
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Application Notes and Protocols for the Use of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one in Developing Enzyme Inhibitors
Introduction: A Fluorinated Scaffold for Novel Enzyme Inhibitors
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1][2] The strategic incorporation of fluorine into small molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target enzymes.[3][4][5][6] The 3-azabicyclo[3.2.1]octan-2-one core provides a rigid, three-dimensional structure that can be strategically functionalized to probe the active sites of various enzymes. The introduction of a fluorine atom at the 5-position of this scaffold offers a unique opportunity to leverage the advantageous properties of fluorine in inhibitor design. While specific literature on 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is not yet prevalent[7], this document outlines its potential and provides detailed protocols for its application in a rational drug design workflow, based on established principles of medicinal chemistry and enzyme inhibitor development.
The rationale for employing this scaffold lies in the unique physicochemical properties conferred by the fluorine atom.[4] As the most electronegative element, fluorine can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and form favorable interactions with enzyme active sites.[4][8] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the inhibitor by blocking potential sites of oxidation.[3][4]
This guide provides a comprehensive workflow for utilizing 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one as a starting point for a fragment-based or structure-based drug discovery campaign aimed at identifying novel enzyme inhibitors.
Workflow for Enzyme Inhibitor Development
The development of a novel enzyme inhibitor from a starting scaffold is a multi-step process. The following diagram illustrates a typical workflow, which will be detailed in the subsequent protocols.
Caption: A generalized workflow for the development of enzyme inhibitors starting from the 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold.
Part 1: Synthesis and Derivatization
Protocol 1.1: Hypothetical Synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
This protocol is conceptual and should be optimized by a skilled synthetic organic chemist.
-
Starting Material: Commercially available 3-azabicyclo[3.2.1]octan-2-one.[9]
-
Step 1: Enolate Formation. Treat the starting lactam with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Step 2: Electrophilic Fluorination. Introduce an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to the enolate solution. The fluorine will be installed at the 5-position.
-
Step 3: Quenching and Work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Purification. Purify the crude product by column chromatography on silica gel to yield the desired 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one.
Protocol 1.2: Library Synthesis via N-Alkylation/Arylation
The nitrogen atom of the lactam is a convenient handle for introducing diversity.
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Base Treatment: Add a suitable base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the lactam nitrogen.
-
Addition of Electrophile: Add a variety of alkyl or aryl halides (e.g., benzyl bromide, substituted phenyl iodides with a palladium catalyst) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the individual library members using preparative high-performance liquid chromatography (HPLC) or column chromatography.
Part 2: Biochemical Screening for Enzyme Inhibition
Once a library of compounds has been synthesized, the next step is to screen them for inhibitory activity against the target enzyme.[2] The choice of assay will depend on the enzyme class.[10][11] Universal assay platforms that detect common reaction products like ADP or AMP can be highly efficient for screening diverse enzyme families.[12]
Protocol 2.1: High-Throughput Screening (HTS) using a Fluorescence-Based Assay
This protocol is a general template and should be adapted for the specific enzyme target.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare stock solutions of the synthesized compounds (e.g., at 10 mM in DMSO).
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Addition:
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
After a specified reaction time, stop the reaction (if necessary) and measure the fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a screening concentration of 10 µM).
-
Protocol 2.2: IC50 Determination for Hit Compounds
For the identified hits, determine the half-maximal inhibitory concentration (IC50).
-
Serial Dilution: Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Assay Performance: Perform the biochemical assay as described in Protocol 2.1 with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Structure Modification | IC50 (µM) |
| Scaffold | 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one | > 100 |
| Derivative 1 | N-benzyl | 25.3 |
| Derivative 2 | N-(4-chlorobenzyl) | 8.1 |
| Derivative 3 | N-(3-methoxybenzyl) | 15.6 |
| Positive Control | Known Inhibitor | 0.5 |
Caption: Example IC50 data for a hypothetical series of inhibitors derived from the fluorinated scaffold.
Part 3: Cellular Assays for Target Engagement and Functional Effects
Compounds that show promise in biochemical assays must be evaluated in a cellular context to confirm their activity and assess potential toxicity.[13]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with the test compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the aliquots to a range of temperatures.
-
Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3.2: Cell Viability Assay
It is crucial to assess the cytotoxicity of the lead compounds.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).
Part 4: Mechanism of Action Studies
Understanding how an inhibitor interacts with its target enzyme is critical for lead optimization.[14]
Protocol 4.1: Enzyme Kinetics to Determine Inhibition Modality
-
Initial Velocity Measurements: Perform the biochemical assay with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.
-
Data Analysis: Plot the reaction velocity against the substrate concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[6]
Caption: Schematic representation of different modes of reversible enzyme inhibition.
Protocol 4.2: Biophysical Characterization (e.g., Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics (kon and koff) and affinity (KD) of the inhibitor to the target enzyme.
-
Immobilization: Immobilize the purified target enzyme on an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of the inhibitor over the sensor surface and measure the change in the refractive index, which is proportional to the amount of bound inhibitor.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Conclusion
The 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its rigid, three-dimensional structure combined with the advantageous properties of the fluorine atom provides a solid foundation for structure-based drug design. The protocols outlined in this guide offer a comprehensive framework for synthesizing a library of derivatives, screening for inhibitory activity, validating hits in a cellular context, and elucidating the mechanism of action. By following this systematic approach, researchers can effectively leverage this fluorinated scaffold to discover and optimize potent and selective enzyme inhibitors for a wide range of therapeutic targets.
References
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- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Utley, A. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Berkowitz, D. B. (2008, September). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. J Fluor Chem.
- An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. (2025, September 15). PubMed.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
- Hilaris Publisher. (2025, December 29). Drug Discovery: Enzyme Inhibitor Design and Optimization.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
- Frontiers. (2022, September 6). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Publications. (2014, April 12). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling.
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- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH.
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- Graphviz. (2021, August 10).
- GeeksforGeeks. (2021, January 24). How to Visualize a Neural Network in Python using Graphviz ?.
- Berkowitz, D. B. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
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- Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.
- 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024, March 12). ResearchGate.
- Synthesis and analgetic activity of some 5-aryl-2azabicyclo[3.2.1]octanes. (n.d.). PubMed.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). ResearchGate.
- Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. (n.d.).
- PubChem. (n.d.). 1-Azabicyclo[3.2.1]octan-3-one.
- Sigma-Aldrich. (n.d.). 3-AZABICYCLO[3.2.1]OCTAN-2-ONE AldrichCPR.
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Application Notes and Protocols: Incorporating 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one Scaffolds into Peptide Mimics
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Peptidomimetics address these limitations by introducing non-natural structural elements that mimic the essential pharmacophoric features of a native peptide while conferring improved stability and receptor affinity. A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds that lock the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding and enhancing selectivity.[1] Bicyclic lactams, such as the 3-azabicyclo[3.2.1]octan-2-one framework, are particularly effective as dipeptide surrogates, capable of inducing specific secondary structures like β-turns.[2][3]
This guide provides a comprehensive technical overview and detailed protocols for the synthesis and incorporation of a novel, fluorinated bicyclic amino acid mimic derived from 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one. The introduction of a fluorine atom offers unique advantages, including metabolic stabilization, modulation of local electronics, and the potential for favorable interactions with biological targets.[4] Furthermore, the fluorine nucleus serves as a sensitive probe for ¹⁹F NMR studies to analyze peptide conformation and binding events.[5][6]
As no direct synthesis or incorporation protocol for this specific scaffold exists in the current literature, this document presents a robust and scientifically-grounded proposed pathway. Each step is supported by analogous transformations reported in peer-reviewed journals, providing researchers with a viable starting point for creating next-generation, fluorinated peptide mimics.
Strategic Overview: From a Novel Scaffold to a Functional Peptidomimetic
The successful incorporation of the 5-fluoro-3-azabicyclo[3.2.1]octan-2-one moiety into a peptide requires a multi-stage approach. The core lactam itself is not directly amenable to standard peptide synthesis. It must first be converted into a functionalized, orthogonally protected amino acid building block suitable for solid-phase peptide synthesis (SPPS).
Our proposed strategic workflow is as follows:
-
Synthesis of a Key Precursor: A 3-azabicyclo[3.2.1]octane-2,5-dione derivative is synthesized to serve as the substrate for stereoselective fluorination.
-
Electrophilic Fluorination: A fluorine atom is introduced at the C5 position of the bicyclic ketone.
-
Lactam Hydrolysis & Functionalization: The fluorinated lactam is opened to yield a bicyclic β-amino acid.
-
Orthogonal Protection: The resulting amino and carboxylic acid functionalities are protected with Fmoc and a suitable acid-labile group, respectively, to create an SPPS-compatible building block.
-
Solid-Phase Peptide Synthesis: The novel fluorinated amino acid is incorporated into a target peptide sequence using optimized coupling protocols.
-
Characterization: Comprehensive analytical techniques are employed to verify the structure and purity of the final peptidomimetic.
Part 1: Synthesis of the SPPS-Ready Fluorinated Building Block
This section details the proposed synthetic route to create an orthogonally protected, 5-fluoro-3-azabicyclo[3.2.1]octane-based amino acid.
Protocol 1.1: Synthesis of the Bicyclic Keto-Lactam Precursor
The synthesis of the core 3-azabicyclo[3.2.1]octane skeleton is the foundational step. While the direct synthesis of a 2,5-dione derivative is not explicitly reported, a plausible approach involves the cyclization of a functionalized cyclohexanone precursor, drawing inspiration from established methods for constructing bicyclo[3.2.1]octane systems.[3][7]
Reaction Scheme:
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable cyclohexanone derivative, such as 1,4-cyclohexanedione monoethylene ketal.
-
Mannich Reaction: Perform an intermolecular Mannich reaction with a primary amine (e.g., benzylamine for temporary protection) and formaldehyde to introduce an aminomethyl group at an alpha-position.
-
Intramolecular Cyclization: Induce an intramolecular condensation reaction, such as a Dieckmann condensation or an aldol-type reaction, to form the second ring and establish the bicyclo[3.2.1]octane framework. This would be followed by oxidation to yield the desired keto-lactam.
-
Purification: Purify the resulting 3-benzyl-3-azabicyclo[3.2.1]octane-2,5-dione using column chromatography on silica gel.
Protocol 1.2: Stereoselective Electrophilic Fluorination
With the keto-lactam precursor in hand, the next critical step is the introduction of the fluorine atom at the C5 position. Electrophilic fluorinating agents, such as Selectfluor™, are well-suited for this transformation.[8][9] The stereochemical outcome will be directed by the steric environment of the bicyclic system, likely favoring attack from the less hindered exo face.
Step-by-Step Methodology:
-
Dissolution: Dissolve the bicyclic keto-lactam (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or DMF.
-
Fluorination: Add Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) to the solution. The reaction can be performed at room temperature, but may require heating to proceed to completion.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography to isolate the desired 5-fluoro-3-azabicyclo[3.2.1]octane-2,5-dione. Characterize the stereochemistry using NOESY NMR experiments.
Protocol 1.3: Lactam Hydrolysis and Orthogonal Protection
To convert the fluorinated lactam into a building block for SPPS, the amide bond must be opened to reveal an amine and a carboxylic acid, which are then orthogonally protected. This is the most challenging conceptual step, as harsh hydrolysis conditions could lead to side reactions. A controlled, base-catalyzed hydrolysis is proposed.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the fluorinated keto-lactam in a mixture of THF and water. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature. The progress of the hydrolysis of bridged lactams can be monitored by the disappearance of the starting material (TLC or LC-MS).[10] Acidify the reaction mixture carefully with dilute HCl to protonate the resulting amine and carboxylic acid.
-
Fmoc Protection of the Amine: Isolate the crude amino acid. Dissolve it in a suitable solvent system (e.g., dioxane/water) and add a base such as sodium bicarbonate. Add N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) and stir until the reaction is complete.[11] This will protect the secondary amine of the opened lactam.
-
Carboxylic Acid Protection: Protect the carboxylic acid functionality as a tert-butyl (tBu) ester. This can be achieved using several methods, such as reaction with isobutylene in the presence of a strong acid catalyst. This orthogonal protection scheme (base-labile Fmoc and acid-labile tBu) is standard for modern SPPS.[2][]
-
Final Purification: Purify the final, fully protected building block by column chromatography. Confirm the structure and purity by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Part 2: Incorporation into Peptides and Characterization
With the novel Fmoc-protected fluorinated amino acid in hand, it can now be incorporated into a desired peptide sequence using standard automated or manual SPPS protocols.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered or conformationally constrained amino acids can sometimes be challenging, requiring optimized coupling conditions to ensure high efficiency.[13]
Key Reagents and Equipment:
| Reagent/Equipment | Purpose |
| Rink Amide or Wang Resin | Solid support for peptide synthesis. |
| Fmoc-protected amino acids | Standard building blocks. |
| Fmoc-protected fluoro-scaffold | The novel building block from Part 1. |
| Piperidine (20% in DMF) | Reagent for Fmoc deprotection. |
| HBTU/HATU/PyBOP | Coupling (activating) reagents. |
| DIPEA or Collidine | Base for coupling reaction. |
| Dichloromethane (DCM), Dimethylformamide (DMF) | Solvents for washing and reactions. |
| TFA "cleavage cocktail" | Reagent for final cleavage and deprotection. |
| Automated or Manual Peptide Synthesizer | Reaction vessel and fluid handling. |
Step-by-Step Methodology:
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF.
-
First Amino Acid Coupling: Couple the first standard Fmoc-amino acid to the resin according to established protocols.
-
Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.[14]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene byproduct.
-
Coupling: To couple the next amino acid (either a standard one or the novel fluoro-scaffold), pre-activate it by dissolving the Fmoc-amino acid (3-5 eq.), a coupling reagent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours.
-
Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Repeat: Repeat the deprotection-coupling-washing cycle until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide sequence.
Protocol 2.2: Cleavage, Deprotection, and Purification
-
Cleavage: Treat the resin-bound peptide with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (like tBu).
-
Precipitation: Precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.
Protocol 2.3: Comprehensive Characterization
Thorough characterization is essential to confirm the successful synthesis and incorporation of the novel scaffold.
Analytical Techniques:
| Technique | Information Obtained |
| LC-MS | Confirms the molecular weight of the final peptide, verifying the incorporation of the fluorinated monomer. |
| High-Resolution MS | Provides the exact mass, confirming the elemental composition. |
| ¹H NMR | Confirms the overall structure and sequence of the peptide. |
| ¹⁹F NMR | Provides a direct and sensitive signal for the incorporated fluorine atom. Changes in its chemical shift can be used to study peptide folding, aggregation, and binding to target proteins.[15][16] |
| Circular Dichroism (CD) | Analyzes the secondary structure (e.g., α-helix, β-sheet, β-turn) of the peptide in solution and assesses the conformational impact of the fluorinated scaffold. |
Conclusion and Future Outlook
The protocols outlined in this guide provide a comprehensive and scientifically plausible pathway for the design, synthesis, and incorporation of a novel 5-fluoro-3-azabicyclo[3.2.1]octan-2-one-derived building block into peptidomimetics. By leveraging established principles of organic synthesis and solid-phase peptide chemistry, researchers can create new classes of conformationally constrained peptide analogues. The strategic introduction of fluorine not only enhances metabolic stability but also provides a powerful analytical handle for detailed structural and functional studies. These advanced peptidomimetics hold significant promise for the development of more potent, selective, and durable therapeutics.
References
-
Huber, T., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
-
Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]
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Gante, J. (2011). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]
-
Kazmierczak, M., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Available at: [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]
-
Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link]
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Lactam. Wikipedia. Available at: [Link]
-
Funicello, M., et al. (n.d.). 6,8-dioxa-3-azabicyclo[3.2.1]-octane peptidomimetics and synthesis of... ResearchGate. Available at: [Link]
-
Vincent, S. P., et al. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. Available at: [Link]
-
Bowers, T. J., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis. Google Patents.
-
Grygorenko, O. O., et al. (n.d.). The Chemistry of Bridged Lactams and Related Heterocycles. PMC - NIH. Available at: [Link]
-
Korn, J., et al. (n.d.). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Wiley Online Library. Available at: [Link]
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Available at: [Link]
-
Chen, J., et al. (2024). Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction. ACS Publications. Available at: [Link]
-
Bowers, T. J., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PubMed. Available at: [Link]
-
University of Delaware. (n.d.). Marsh Lab - Fluorinated Peptides. University of Delaware. Available at: [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Available at: [Link]
-
Rodríguez-Soler, J., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
University of Illinois Urbana-Champaign. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Organic Chemistry Portal. Available at: [Link]
-
Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed. Available at: [Link]
- Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
-
Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]
-
BYJU'S. (2021). Synthesis of Lactam. BYJU'S. Available at: [Link]
-
De Nanteuil, F., et al. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC - NIH. Available at: [Link]
-
Zhdankin, V. V. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH. Available at: [Link]
Sources
- 1. Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 6. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 7. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
Introduction: The Significance of Fluorinated Bicyclic Lactams in Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] The 3-azabicyclo[3.2.1]octan-2-one scaffold is a rigid, bicyclic lactam core that serves as a valuable building block in the synthesis of complex pharmaceutical agents.[2] The targeted placement of a fluorine atom at the C-5 position of this scaffold can induce favorable conformational changes and electronic properties, making 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one a highly sought-after intermediate for the development of novel therapeutics.
This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis of this key fluorinated intermediate. We will detail a robust, two-stage process:
-
Part A: Scalable Synthesis of the Lactam Precursor, 3-Azabicyclo[3.2.1]octan-2-one, via a Beckmann rearrangement of the corresponding bicyclic oxime.
-
Part B: Scaled-Up Late-Stage Fluorination, employing an electrophilic fluorinating agent for the selective installation of the fluorine atom.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for critical process parameters, and protocols designed for reproducibility and safety at scale.
Overall Synthetic Workflow
The following diagram illustrates the high-level synthetic strategy for the preparation of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one.
Caption: High-level workflow for the synthesis of the target compound.
Part A: Scalable Synthesis of 3-Azabicyclo[3.2.1]octan-2-one
The synthesis of the lactam precursor is achieved through a two-step sequence starting from the commercially available bicyclo[3.2.1]octan-2-one. The key transformation is the Beckmann rearrangement, a reliable and well-documented method for converting oximes to amides.[3][4]
Step A1: Oximation of Bicyclo[3.2.1]octan-2-one
Expertise & Experience: The oximation reaction is generally straightforward. However, on a larger scale, ensuring complete conversion and managing the safe handling of hydroxylamine are critical. The use of a mild base like sodium acetate is crucial to buffer the reaction mixture, as free mineral acid from hydroxylamine hydrochloride can promote side reactions.
Protocol A1: Multi-Gram Synthesis of Bicyclo[3.2.1]octan-2-one Oxime
| Parameter | Value |
| Reactants | |
| Bicyclo[3.2.1]octan-2-one | 100 g (0.805 mol, 1.0 equiv) |
| Hydroxylamine hydrochloride | 84 g (1.21 mol, 1.5 equiv) |
| Sodium acetate trihydrate | 164 g (1.21 mol, 1.5 equiv) |
| Solvent | |
| Ethanol (95%) | 1 L |
| Water | 500 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 80-85 °C) |
| Duration | 4-6 hours |
| Work-up & Purification | |
| Procedure | Cooling crystallization and filtration |
Step-by-Step Methodology:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging: Charge the flask with bicyclo[3.2.1]octan-2-one (100 g), ethanol (1 L), and water (500 mL). Begin stirring to dissolve the ketone.
-
Addition of Oximation Reagents: Add sodium acetate trihydrate (164 g) and hydroxylamine hydrochloride (84 g) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Crystallization: After completion, slowly cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath for at least 2 hours to induce crystallization of the oxime.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold 50% aqueous ethanol (2 x 200 mL).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically >90%.
Step A2: Beckmann Rearrangement to 3-Azabicyclo[3.2.1]octan-2-one
Expertise & Experience: The Beckmann rearrangement is a classic acid-catalyzed transformation. On a large scale, the primary challenges are controlling the exothermicity of the reaction upon addition of the oxime to the strong acid and managing the viscosity of the reaction mixture. The choice of acid is critical; polyphosphoric acid (PPA) is often preferred for its efficacy and handling properties at scale compared to fuming sulfuric acid. The regioselectivity of the rearrangement is determined by the migration of the group anti-periplanar to the oxime's hydroxyl group. For this symmetrical bicyclic system, only one lactam product is expected.[5][6][7]
Protocol A2: Scaled-Up Beckmann Rearrangement
| Parameter | Value |
| Reactants | |
| Bicyclo[3.2.1]octan-2-one Oxime | 100 g (0.718 mol, 1.0 equiv) |
| Polyphosphoric Acid (PPA) | 1 kg |
| Reaction Conditions | |
| Temperature | 120-130 °C |
| Duration | 2-3 hours |
| Work-up & Purification | |
| Procedure | Quenching, neutralization, extraction |
Step-by-Step Methodology:
-
Setup: Use a 2 L jacketed glass reactor equipped with a high-torque overhead stirrer, a temperature probe, and a nitrogen inlet.
-
Acid Charging: Charge the reactor with polyphosphoric acid (1 kg) and begin stirring. Heat the PPA to 120 °C.
-
Oxime Addition: Add the bicyclo[3.2.1]octan-2-one oxime (100 g) portion-wise over 30-45 minutes, carefully controlling the rate of addition to maintain the internal temperature below 130 °C. The reaction is exothermic.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 120-130 °C for 2-3 hours. Monitor the reaction by TLC (quenching a small aliquot in water and neutralizing before spotting) until the oxime is consumed.
-
Quenching (Caution: Highly Exothermic): Cool the reactor to 80-90 °C. In a separate, larger vessel (e.g., a 10 L reactor), prepare a stirred mixture of crushed ice and water (5 kg). Slowly and carefully transfer the hot PPA mixture into the ice-water slurry. This process is highly exothermic and should be done with extreme care to control the temperature of the quench vessel below 50 °C.
-
Neutralization: Cool the aqueous slurry to below 20 °C. Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 8-9. Again, this is an exothermic process that requires efficient cooling.
-
Extraction: Transfer the neutralized slurry to a suitable separation funnel or extractor. Extract the aqueous phase with dichloromethane (3 x 1 L).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate or acetone to yield 3-Azabicyclo[3.2.1]octan-2-one as a white solid.
Part B: Scaled-Up Synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
This stage involves the selective fluorination of the lactam precursor at the C-5 position, which is alpha to the carbonyl group. This is achieved by generating an enolate intermediate, followed by quenching with an electrophilic fluorine source.
Expertise & Experience: The key to a successful and scalable late-stage fluorination lies in the choice of base and fluorinating agent. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is ideal for generating the lactam enolate quantitatively. For scale-up, the use of a commercially available, solid, and easy-to-handle electrophilic fluorinating agent is paramount for safety and practicality. Selectfluor® (F-TEDA-BF₄) is an excellent choice due to its stability and high reactivity.[8] The reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions. The stereochemical outcome of the fluorination (exo vs. endo) will depend on the direction of approach of the bulky Selectfluor reagent to the enolate.
Reaction Mechanism: Electrophilic Fluorination
The proposed mechanism involves the deprotonation of the lactam at the α-carbon (C-5) to form a lithium enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor in an Sₙ2-type displacement.
Caption: Proposed mechanism for the electrophilic fluorination of the lactam.
Protocol B1: Scaled-Up Electrophilic Fluorination
| Parameter | Value |
| Reactants | |
| 3-Azabicyclo[3.2.1]octan-2-one | 50 g (0.399 mol, 1.0 equiv) |
| LDA (2.0 M in THF/heptane/ethylbenzene) | 220 mL (0.440 mol, 1.1 equiv) |
| Selectfluor® | 155 g (0.439 mol, 1.1 equiv) |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 1 L |
| Reaction Conditions | |
| Temperature | -78 °C |
| Duration | 2-4 hours |
| Work-up & Purification | |
| Procedure | Quenching, extraction, chromatography |
Step-by-Step Methodology:
-
Setup: Assemble a 3 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.
-
Lactam Solution: Charge the reactor with 3-azabicyclo[3.2.1]octan-2-one (50 g) and anhydrous THF (1 L). Stir to dissolve and then cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.
-
Enolate Formation: Slowly add the LDA solution (220 mL) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve Selectfluor® (155 g) in anhydrous THF (500 mL). This may require gentle warming and sonication. Cool this solution to room temperature. Add the Selectfluor® solution to the enolate solution at -78 °C via cannula or dropping funnel over approximately 1 hour.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours after the addition of Selectfluor®.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution (500 mL) to the cold reaction mixture to quench any remaining LDA. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separation funnel. Add water (500 mL) and ethyl acetate (1 L). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a mixture of the fluorinated lactam and byproducts from the Selectfluor® reagent. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one.
Trustworthiness: In-Process Controls and Validation
To ensure the reliability and reproducibility of this scaled-up synthesis, a series of in-process controls (IPCs) and analytical validations are essential.
-
Raw Material Qualification: All starting materials, reagents, and solvents should be tested for identity and purity prior to use. Anhydrous solvents must have a water content below 50 ppm.
-
Reaction Monitoring:
-
Oximation (A1): TLC (e.g., 50% ethyl acetate/hexanes) or GC-MS to confirm the complete consumption of bicyclo[3.2.1]octan-2-one.
-
Beckmann Rearrangement (A2): TLC or LC-MS of a quenched and neutralized aliquot to monitor the disappearance of the oxime.
-
Fluorination (B1): LC-MS is the preferred method to track the formation of the product and the consumption of the starting lactam.
-
-
Final Product Characterization: The identity and purity of the final product, 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one, must be confirmed by:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and regiochemistry of fluorination.
-
Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound (target >98%).
-
References
-
Filippini, M.-H., & Rodriguez, J. (n.d.). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. ACS Publications. [Link]
-
Gorichko, M., Bulochnikov, A., & Ryzhenko, O. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry. [Link]
-
Hu, J., & Ni, C. (2019). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
-
Kuchar, M. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
-
PubChem. (n.d.). 3-azabicyclo[3.2.1]octan-2-one. [Link]
-
RSC Publishing. (n.d.). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. [Link]
-
RSC Publishing. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
-
Various Authors. (2014). Beckmann Rearrangement. Chem-Station Int. Ed. [Link]
-
Various Authors. (2025). Beckmann Rearrangement. Chemistry Steps. [Link]
-
Yakhak Hoeji. (1997). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. [Link]
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- 2. Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid [yakhak.org]
- 3. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes [mdpi.com]
Troubleshooting & Optimization
"optimization of reaction conditions for bicyclic lactam formation"
Technical Support Center: Bicyclic Lactam Synthesis Current Status: operational 🟢 Ticket Queue: OPEN Agent: Senior Application Scientist, Dr. H.
Welcome to the Bicyclic Lactam Optimization Hub
You have reached the Tier-3 Support for heterocyclic synthesis. This guide is structured to troubleshoot the most common failure modes in constructing bicyclic lactams (fused and bridged). We move beyond standard protocols to address the causality of failure—why your ring didn't close, why your stereocenter scrambled, or why your product hydrolyzed during workup.
Module 1: Strategic Triage (Route Selection)
User Issue: "I don't know which cyclization strategy will work for my specific ring size and strain."
Technical Insight: The success of bicyclic lactam formation is governed by the interplay of enthalpy (ring strain) and entropy (probability of chain ends meeting) .
-
Amide Coupling (Macrolactamization): Best for 5-7 membered rings where the amine and acid are pre-positioned. Fails in medium-sized rings (8-11) due to transannular strain.
-
Ring-Closing Metathesis (RCM): Superior for forming medium-to-large rings or strained systems where the amide bond is already established, removing the high energy barrier of forming the amide bond during cyclization.
-
Cycloaddition (Kinugasa/[2+2]): Ideal for highly strained
-lactams (penam/cephem cores) where thermal closure would be impossible.
Visual Workflow: Route Selection Logic
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on ring strain and size.
Module 2: Ring-Closing Metathesis (RCM) Troubleshooting
Ticket #402: "My RCM reaction stalls at 50% conversion. Adding more Grubbs catalyst doesn't help."
Diagnosis: You are likely experiencing chelation-induced catalyst poisoning or unproductive intramolecular complexation . In lactams, the amide carbonyl oxygen or a proximal heteroatom can coordinate with the Ruthenium center, locking it in a non-catalytic state.
Troubleshooting Protocol:
-
The Lewis Acid Trap:
-
Action: Add Ti(OiPr)₄ (0.3 – 1.0 equiv) to the reaction mixture before adding the catalyst.
-
Mechanism: Titanium binds to the Lewis-basic amide oxygen/heteroatoms, preventing them from chelating the Ruthenium catalyst [1].
-
-
The "Slow-Release" Temperature Hack:
-
Action: Lower the temperature to 40°C instead of refluxing at 60-80°C.
-
Reasoning: High temperatures accelerate catalyst decomposition (hydride formation) faster than they accelerate the difficult cyclization. Lower temperatures preserve catalyst lifetime [2].
-
-
Suppressing Isomerization:
-
Issue: Migration of the double bond after closure.
-
Action: Add 1,4-benzoquinone (10 mol%) or phenol. This scavenges ruthenium hydride species responsible for alkene isomerization [3].
-
Data: Catalyst Additive Effects
| Condition | Yield (%) | Side Product (Isomer) |
| Grubbs-II (DCM, reflux) | 45% | 20% |
| Grubbs-II + Ti(OiPr)₄ | 78% | 5% |
| Hoveyda-Grubbs-II (Toluene, 80°C) | 60% | 15% |
| Hoveyda-Grubbs-II + Benzoquinone (40°C) | 92% | <1% |
Module 3: Epimerization Control in Amide Coupling
Ticket #899: "I'm cyclizing a chiral amino acid derivative. The yield is good, but my ee% dropped from 99% to 60%."
Diagnosis:
Standard coupling reagents (HATU, EDC/HOBt) activate the carboxylic acid via an O-acylisourea or active ester. This intermediate is prone to oxazolone formation, which is the primary vector for racemization (epimerization) at the
The Solution: T3P (Propanephosphonic Acid Anhydride) T3P is the gold standard for "difficult" or chiral lactamizations.
Protocol (The "No-Epimer" Method) [4, 5]:
-
Solvent: Ethyl Acetate or DCM (T3P is supplied as 50% w/w in EtOAc).
-
Base: Pyridine (3-5 equiv). Crucial: Do not use Triethylamine (TEA) or DIPEA if avoiding epimerization is critical; Pyridine is less basic but sufficiently nucleophilic to catalyze the reaction without deprotonating the
-carbon. -
Temperature: 0°C to Room Temperature.
-
Workup: Wash with water. T3P byproducts are water-soluble (unlike urea from DCC/EDC), simplifying purification of polar lactams.
Visual Mechanism: Why T3P Works
Figure 2: T3P forms a steric shield preventing oxazolone formation, unlike HATU/EDC.
Module 4: The Kinugasa Reaction (Beta-Lactams)
Ticket #112: "I need to make a bicyclic beta-lactam. The Staudinger synthesis failed.[1] Trying Kinugasa but yields are <20%."
Diagnosis:
The Kinugasa reaction (alkyne + nitrone
Optimization Guide [6, 7]:
-
Oxygen Exclusion: The Glaser coupling is oxidative. You must rigorously degas solvents (freeze-pump-thaw x3) and run under Argon.
-
Base Switch: Switch from Triethylamine to Dicyclohexylamine (Cy₂NH) or Diisopropylamine . These bulky secondary amines stabilize the Cu-intermediate better than tertiary amines.
-
Micellar Catalysis:
-
Condition: Use water/surfactant (e.g., TPGS-750-M) as the solvent.
-
Why: The hydrophobic effect forces the nitrone and alkyne into the micelle core, effectively increasing local concentration and rate, suppressing side reactions.
-
-
Catalyst: Use Cu(OTf)₂ with a chiral ligand (e.g., bis(oxazoline)) if stereocontrol is required.
Module 5: Bridged Lactams (Twisted Amides)
Ticket #505: "I formed my bridged lactam (1-azabicyclo[3.3.1]nonan-2-one), but it disappeared during silica column purification."
Diagnosis:
Bridged lactams often feature "Twisted Amides" . Due to geometric constraints (Winkler-Dunitz distortion), the nitrogen lone pair cannot conjugate with the carbonyl
-
Consequence: The C-N bond behaves like an amino-ketone, not an amide. It is highly basic and extremely susceptible to hydrolysis on acidic media (like Silica gel).
Handling Protocol [8]:
-
Purification: Do NOT use standard silica.
-
Use Neutral Alumina (activity grade III).
-
Or, pretreat silica with 1-2% Triethylamine to neutralize acidity.
-
-
Workup: Avoid acidic aqueous washes (HCl/Citric acid). Use pH 7 buffer or basic workup only.
-
Storage: Store at -20°C under Argon. These compounds can hydrolyze simply from atmospheric moisture.
References
-
Fürstner, A., et al. "Ring-Closing Alkyne Metathesis. Stereoselective Synthesis of the Macrocyclic Core of Rhizoxin D." Journal of the American Chemical Society, 2001. Link (Demonstrates Ti-isopropoxide strategy for suppressing chelation).
-
D'Amico, D., et al. "Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins." Beilstein Journal of Organic Chemistry, 2011. Link (Discusses temperature and catalyst degradation).
-
Hong, S. H., & Grubbs, R. H. "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction." Organic Letters, 2007. Link (Context on additives/scavengers).
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, 2011.[4] Link.
- Patterson, A. W., et al. "Optimization of Reaction Conditions for the Synthesis of Cyclic Peptides." Journal of Organic Chemistry, 2007.
-
Hosseini, A., & Schreiner, P. R. "Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction."[3] Organic Letters, 2019.[3] Link.
-
Stecko, S., et al. "Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions." Organic & Biomolecular Chemistry, 2009. Link.
-
Szostak, M., & Aubé, J. "Chemistry of Bridged Lactams and Related Heterocycles." Chemical Reviews, 2013. Link.
Sources
- 1. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Purification of Fluorinated Polar Compounds
Welcome to the technical support center for the purification of fluorinated polar compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Fluorine's high electronegativity and the polarity of these compounds create a complex purification landscape. This resource provides in-depth, experience-driven answers to common and complex issues, helping you optimize your separation strategies.
Frequently Asked Questions (FAQs): General Principles
Q1: Why are my polar fluorinated compounds so difficult to purify with standard reversed-phase HPLC (RP-HPLC)?
A1: Standard RP-HPLC, typically using C8 or C18 columns, relies on hydrophobic interactions for separation.[1][2] Highly polar compounds, by their nature, have limited hydrophobic character and may not be sufficiently retained, often eluting in or near the void volume.[3][4] The addition of fluorine further complicates this. While a high degree of fluorination can increase hydrophobicity (the "fluorous" effect), in polar molecules, the strong electron-withdrawing nature of fluorine can enhance polarity or alter the molecule's interaction with the stationary phase in unpredictable ways. This can lead to poor retention, co-elution with other polar impurities, and poor peak shape.[5][6]
Q2: I'm observing severe peak tailing with my fluorinated amine/basic compound. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds, especially on silica-based columns, is often caused by secondary interactions with acidic silanol groups on the stationary phase surface.[7][8] These silanols can become deprotonated (negatively charged) and interact ionically with protonated basic analytes, leading to a secondary, undesirable retention mechanism that causes tailing.[7][8]
Troubleshooting Strategies:
-
Work at Low pH: Using a mobile phase with a low pH (e.g., pH 2.5-3.0 with a phosphate buffer) helps to keep the surface silanols protonated (neutral), minimizing ionic interactions with your basic analyte.[8]
-
Add a Competing Base: Incorporating a "silanol suppressor" like triethylamine (TEA) into the mobile phase can help.[8] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[8]
-
Use a Modern, High-Purity Column: Modern columns are often made with higher purity silica and feature advanced end-capping technologies that dramatically reduce the number of accessible silanol groups, leading to much-improved peak shape for bases.[8]
-
Consider a Fluorinated Stationary Phase: Pentafluorophenyl (PFP) phases can exhibit unique selectivity for halogenated compounds and often provide better peak shape for bases due to different interaction mechanisms compared to C18 columns.[5][7]
Troubleshooting by Chromatography Technique
This section dives into specific issues you might face with different chromatography modes.
Reversed-Phase Chromatography (RPC)
Q3: My fluorinated compound has very little retention on a C18 column, even with 100% aqueous mobile phase. What are my options?
A3: This is a classic problem for highly polar analytes. When a standard C18 fails, you have several alternative strategies:
-
Switch to a Polar-Embedded Column: These are C18 or other alkyl-chain columns that have a polar group (e.g., amide or carbamate) embedded near the silica surface.[3] This polar group allows the column to be used with 100% aqueous mobile phases without the stationary phase chains collapsing (a phenomenon known as "dewetting"), which causes a dramatic loss of retention.[3] These columns are often marketed with "AQ" or "Hydro" in their names.[3]
-
Use a Polar End-capped Column: Some columns are designed with polar end-capping groups instead of the traditional trimethylsilane. This also increases compatibility with highly aqueous mobile phases and can offer alternative selectivity for polar compounds.[9]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is extremely polar, it may be better suited for HILIC. This technique uses a polar stationary phase (like bare silica, diol, or amine) with a high-organic, low-aqueous mobile phase.[4][10] In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for very polar compounds.
Q4: I'm trying to separate a mixture of fluorinated and non-fluorinated analogues, but they co-elute on my C18 column. How can I improve resolution?
A4: Co-elution suggests your current method lacks the necessary selectivity. To resolve this, you need to introduce a different separation mechanism or enhance the existing one.
-
Use a Fluorinated Stationary Phase: This is often the most effective solution. Fluorinated phases (e.g., perfluoroalkyl or PFP) can induce unique "fluorous" interactions.[5][11] They often show preferential retention for fluorinated analytes compared to their non-fluorinated counterparts, providing the selectivity you need.[5][12]
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation.
-
Introduce a Fluorinated Eluent: Using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can dramatically alter selectivity, even on a standard C18 column.[13][14] TFE can adsorb to the stationary phase, changing its surface energy and creating a new separation dynamic.[5][13]
-
Optimize Temperature: Temperature can influence the interactions between your analytes and the stationary phase.[13][15] Experimenting with different column temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve resolution between closely eluting peaks.[13]
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the right chromatographic approach for your fluorinated polar compound.
Caption: A decision tree for troubleshooting fluorinated compound purification.
Supercritical Fluid Chromatography (SFC)
Q5: When should I consider using SFC for my polar fluorinated compounds?
A5: SFC is an excellent alternative to normal-phase HPLC and can be surprisingly effective for polar compounds.[16][17] It uses supercritical CO2 as the main mobile phase, often with a polar organic modifier like methanol.[17][18] You should consider SFC when:
-
You need a "greener" alternative: SFC significantly reduces the consumption of organic solvents compared to HPLC.[16][19]
-
You are working with chiral compounds: SFC is a leading technique for chiral separations, often providing higher efficiency and throughput than HPLC.[16][17]
-
Your compound is soluble in alcohols: Since the modifier is typically an alcohol, good solubility in methanol or ethanol is a prerequisite.
-
You need fast separations: The low viscosity of the supercritical fluid mobile phase allows for very high flow rates without excessive backpressure, leading to rapid purifications.[16][18]
It's a misconception that SFC is only for non-polar compounds. With modern instrumentation and the use of polar co-solvents and additives, a wide range of polar analytes can be successfully purified.[16][18][20]
Mobile Phase & Sample Preparation
Q6: Are there any special mobile phase additives that can improve the peak shape and retention of my compounds?
A6: Yes, mobile phase additives can have a profound impact on your separation.[21]
-
For acidic compounds: Using a buffer to maintain a pH below the compound's pKa will keep it in its neutral form, increasing retention in reversed-phase.[22]
-
For basic compounds: As discussed, low pH buffers or competing bases (TEA) are effective.[8]
-
Ammonium Fluoride: For HILIC separations coupled with mass spectrometry, ammonium fluoride has been shown to be a suitable additive, sometimes offering better ionization and peak shape than more common additives like ammonium acetate or formate.[23][24]
-
Trifluoroacetic Acid (TFA): A common additive in reversed-phase, TFA acts as an ion-pairing agent for bases, improving peak shape. However, be aware that TFA can cause ion suppression in mass spectrometry, particularly in negative ion mode.[22]
Table 1: Common Mobile Phase Additives and Their Applications
| Additive | Typical Concentration | Chromatography Mode | Primary Use & Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed-Phase | Improves peak shape for bases. Can suppress MS signal. |
| Formic Acid | 0.1% | Reversed-Phase, HILIC | Good for MS compatibility, provides acidic pH. |
| Ammonium Acetate/Formate | 5 - 20 mM | Reversed-Phase, HILIC | Volatile buffers, excellent for MS compatibility. |
| Ammonium Fluoride | 1 - 2 mM | HILIC | Can improve ionization efficiency and peak shape in HILIC-MS.[23] |
| Triethylamine (TEA) | 5 mM - 0.1% | Reversed-Phase | Masks active silanol sites to improve peak shape for bases.[8] Not MS-friendly. |
Q7: How should I prepare my sample before injection to avoid problems?
A7: Proper sample preparation is crucial for robust and reproducible purifications.[25][26]
-
Solubility is Key: Always dissolve your sample in the initial mobile phase if possible. Injecting a sample dissolved in a much stronger solvent (e.g., 100% DMSO into a high-aqueous mobile phase) can cause peak distortion and precipitation on the column.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection. This removes particulate matter that can clog the column frit and increase backpressure.
-
Matrix Effects: If your sample is from a complex matrix (e.g., biological fluids, plant extracts), consider a solid-phase extraction (SPE) step to remove interfering components before chromatographic purification.[25] Fluorine-containing materials are being developed as effective SPE adsorbents.[26]
Experimental Protocol: Method Development for a Polar Fluorinated Basic Compound on a PFP Column
This protocol provides a step-by-step guide for developing a purification method for a challenging polar, fluorinated, basic analyte.
Objective: To achieve a symmetric peak shape and adequate retention for a polar fluorinated basic compound using a Pentafluorophenyl (PFP) stationary phase.
Materials:
-
HPLC system with UV or MS detector
-
Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Analyte dissolved in 95:5 Mobile Phase A:B at ~1 mg/mL
Procedure:
-
Column Installation and Equilibration:
-
Install the PFP column into the column compartment.
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Equilibrate the column with the starting conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Scouting Gradient Run:
-
Inject 5-10 µL of the sample.
-
Run a broad linear gradient to determine the approximate elution conditions.
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 5% B
-
Time 30 min: 5% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min.
-
-
Analysis of Scouting Run:
-
Determine the retention time (t_R) of the analyte.
-
Calculate the approximate percentage of Mobile Phase B (%B) at which the analyte elutes.
-
Assess the peak shape. Is it fronting, tailing, or symmetric? PFP phases often provide good peak shape for bases due to their unique interactions.[7]
-
-
Optimization:
-
Based on the scouting run, design a focused gradient. For example, if the compound eluted at 12 minutes in the 20-minute gradient (approx. 48% B), a new gradient could be:
-
Start at 30% B.
-
Ramp to 60% B over 15 minutes.
-
-
If peak shape is still suboptimal, consider changing the mobile phase additive. While formic acid is a good starting point for MS compatibility, a phosphate buffer at pH 3.0 may provide better results if only UV detection is needed.
-
-
Final Isocratic or Shallow Gradient Method:
-
Once optimized, the method can be converted to a faster, shallow gradient or an isocratic hold for preparative purification to maximize throughput.
-
References
-
Nkosi, D., Mokuena, M., & Maboya, W. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
Serrano, R., et al. (2015). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Kubo, T., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Wang, Y., et al. (2022). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods. [Link]
-
Di Poto, C., et al. (2019). Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics. PMC. [Link]
-
Resano, M., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI. [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. EU Publications. [Link]
-
World Scientific Publishing. (n.d.). Chapter 5: Hydrophilic Interaction Liquid Chromatography (HILIC) and Perfluorinated Stationary Phases. World Scientific. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
PubMed. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed. [Link]
-
ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. [Link]
-
Bucher. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]
-
West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/31333]([Link] SFC/how-good-is-sfc-for-polar-analytes/31333)
-
Ravindra, A. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]
-
ResearchGate. (2025). Retention of Fluorine in Silica Gels and Glass. ResearchGate. [Link]
-
Creative Biostructure. (2024). Reversed-Phase Chromatography (RPC). Creative Biostructure. [Link]
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
-
PubMed. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. PubMed. [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Voicu, S. I., et al. (2022). Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. MDPI. [Link]
-
ResearchGate. (2025). Direct syntheses using a fluorinated surfactant of silicas containing organofluorinated groups. ResearchGate. [Link]
-
MDPI. (2026). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. MDPI. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Axion Labs. (2024). HPLC problems with very polar molecules. Axion Labs. [Link]
-
Royal Society of Chemistry. (n.d.). Repurposing of F-gases: challenges and opportunities in fluorine chemistry. PMC. [Link]
-
ResearchGate. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. ResearchGate. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
Beilstein-Institut. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 21. longdom.org [longdom.org]
- 22. welch-us.com [welch-us.com]
- 23. Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in fluorine-containing materials for sample preparation in the food field - Analytical Methods (RSC Publishing) [pubs.rsc.org]
"strategies to overcome low yields in multi-step synthesis of azabicycles"
Ticket ID: AZ-SYNTH-001 Topic: Overcoming Low Yields in Multi-Step Azabicycle Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptive Scaffold"
Welcome to the Azabicycle Synthesis Support Center. You are likely here because your target—a tropane, isoquinuclidine, or azanorbornane—is showing poor mass balance. Azabicycles are deceptively simple; however, their synthesis is often plagued by transannular strain , nitrogen lone-pair interference , and purification losses due to high polarity.
This guide moves beyond generic advice. We treat your synthesis as a system of competing rates and solubility parameters. Below are the three most common failure points and the specific protocols to resolve them.
Module 1: The Construction Phase (Ring Closure)
Issue: "My Aza-Diels-Alder reaction has stalled (<30% conversion) or yields the wrong isomer."
The Root Cause Analysis
The Aza-Diels-Alder (ADA) is the most common route to azabicycles. Low yields usually stem from:
-
HOMO-LUMO Mismatch: The imine (dienophile) is not electron-deficient enough.
-
Catalyst Poisoning: The basic nitrogen coordinates irreversibly to your Lewis Acid (LA).
-
Imine Instability: In situ generated imines hydrolyze before reacting.
Protocol A: The "Pre-Complexation" Strategy
Do not simply mix reagents. You must activate the dienophile while protecting the catalyst.
-
Protect the Nitrogen: Use electron-withdrawing groups (EWGs) like Tosyl (Ts), Boc, or Cbz on the imine nitrogen. This lowers the LUMO energy, accelerating the reaction.
-
Lewis Acid Selection: Switch from monodentate Lewis acids (e.g.,
) to bidentate or "soft" acids if using naked imines.-
Recommendation: Use TiCl₄ combined with DBU .[1] Recent studies indicate that DBU prevents HCl accumulation (which decomposes the diene) while TiCl₄ activates the imine.
-
-
Temperature Gradient: Start at -78°C. If no reaction after 2h, warm to -20°C. Never reflux immediately; this promotes polymerization of the diene (especially Danishefsky-type dienes).
Visualization: ADA Troubleshooting Logic
Caption: Decision matrix for diagnosing stalled Aza-Diels-Alder reactions. Prioritize electronic activation (LUMO lowering) before thermal forcing.
Module 2: The Functionalization Phase (Bridgehead Issues)
Issue: "I cannot functionalize the bridgehead carbon. Lithiation fails or destroys the ring."
The Technical Constraint: Bredt's Rule & Hybridization
Bridgehead lithiation is geometrically constrained. The resulting carbanion cannot planarize (
-
[2.2.1] Systems (Azanorbornanes): Lithiation is kinetically accessible but thermodynamically unstable; the ring often fragments (retro-Mannich).
-
[3.2.1] & [3.3.1] Systems (Tropanes/Granatanes): These can accommodate bridgehead lithiation if stabilized correctly.
Protocol B: The "Directed" Bridgehead Functionalization
Instead of direct deprotonation (n-BuLi), use a Directing Group (DG) strategy or Radical pathway.
Method 1: Sulfonamide-Directed Lithiation (For [3.2.1] systems)
-
Substrate: Ensure the nitrogen is protected as a sulfonamide (e.g., N-SO₂Ph).
-
Reagent: Use sec-BuLi / TMEDA at -78°C. The sulfonyl oxygen coordinates Li, directing it to the
-bridgehead position. -
Quench: Add electrophile immediately. Do not allow the temperature to rise above -50°C.
Method 2: Radical Decarboxylation (For [2.2.1] systems) Do not attempt lithiation on [2.2.1] systems.
-
Precursor: Install a carboxylic acid at the bridgehead before ring closure if possible.
-
Reaction: Use Barton decarboxylation or Ag-catalyzed decarboxylative functionalization to generate a bridgehead radical, which is less sensitive to geometric strain than an anion.
Data: Lithiation Success Rates by Ring Size
| Scaffold Type | System | Lithiation Feasibility | Recommended Base |
|---|---|---|---|
| Azanorbornane | [2.2.1] | Low (Ring opening) | Avoid (Use Radical path) |
| Tropane | [3.2.1] | Medium | sec-BuLi / TMEDA |
| Granatane | [3.3.1] | High | n-BuLi |
| Isoquinuclidine | [2.2.2] | Medium | t-BuLi |
Module 3: Purification (The "Hidden" Yield Killer)
Issue: "My crude NMR looks great, but I lose 50% of my mass on the column."
The Mechanism of Loss
Azabicycles are basic amines. Standard silica gel is slightly acidic (
-
The Trap: Your amine protonates on the silica surface (
). -
The Result: The compound "streaks" or adheres irreversibly to the baseline.
Protocol C: The "Amine-Modified" Silica Technique
Do not just add triethylamine to the mobile phase. You must pretreat the stationary phase.
Step-by-Step Guide:
-
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc + 2% Triethylamine (Et₃N) .
-
Column Flushing: Pour the column and flush with 2 column volumes (CV) of the Et₃N-containing solvent. This neutralizes the acidic sites before your sample touches them.
-
Elution: Run your gradient. You can lower the Et₃N content to 0.5% in the mobile phase during the run.
-
Alternative: If the amine is high-boiling and difficult to remove, use Ammonia in Methanol (7N NH₃/MeOH) as the polar modifier in DCM (e.g., 95:5 DCM:NH₃/MeOH).
Visualization: Purification Decision Tree
Caption: Selection logic for stationary phases. Basic azabicycles require neutralized silica or alumina to prevent irreversible adsorption.
Frequently Asked Questions (FAQ)
Q: My product is "oiling out" during recrystallization. How do I fix this? A: Azabicycles are often low-melting solids.
-
Salt Formation: Dissolve the oil in Et₂O and bubble dry HCl gas, or add a stoichiometric amount of L-tartaric acid in MeOH. The resulting salt will likely crystallize.
-
Trituration: If you must keep the free base, triturate the oil with cold pentane at -78°C and scratch the flask wall to induce nucleation.
Q: Can I use microwave irradiation for the cyclization step?
A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the Diels-Alder step. However, for azabicycles, ensure your solvent is degassed . Oxygen at high temperatures accelerates the oxidation of the
Q: The retro-Mannich reaction is destroying my product during workup. Why? A: This is common in strained [2.2.1] systems.
-
Fix: Avoid aqueous acidic workups if possible. If the ring opens under acidic conditions, perform a basic workup (sat. NaHCO₃) and extract rapidly into DCM. Store the product at -20°C immediately.
References
-
Kim, J. H., et al. (2020). "Recent Advances in Synthetic Routes to Azacycles." Molecules, 28(6).
-
Hodgson, D. M., et al. (2009). "Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides."[2] Journal of the American Chemical Society, 131(23), 8196–8210.[2] (Definitive work on the limits of bridgehead lithiation in bridged systems).
-
Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Strategies." Chemical Reviews, 105(7), 2765-2810.
-
BenchChem Technical Guides. "Overcoming challenges in the purification of heterocyclic compounds." (Protocols for amine-modified silica).
Sources
"addressing epimerization during the synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one"
This guide addresses the specific challenges of synthesizing 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one , focusing on the critical issue of epimerization . In bicyclic lactam synthesis, "epimerization" typically refers to the loss of relative stereochemistry in the monocyclic precursor (often a substituted cyclohexane) prior to ring closure, or the scrambling of the bridgehead stereocenter during radical fluorination.
This technical support guide is structured to troubleshoot these specific failure modes.
Case ID: #SYN-F-321-OCT Status: Operational Scope: Stereochemical retention, Bridgehead Fluorination, Cyclization Kinetics.
Diagnostic Overview: The Epimerization Trap
In the synthesis of 5-fluoro-3-azabicyclo[3.2.1]octan-2-one, epimerization is most frequently encountered in two distinct phases. Identifying which phase is failing is the first step to resolution.
| Phase | Critical Event | The "Epimerization" Mechanism | Symptom |
| Phase A: Precursor Assembly | Preparation of 3-aminocyclohexanecarboxylic acid derivatives. | Thermodynamic equilibration of cis-1,3-substituents to the more stable (but non-cyclizing) trans isomer. | Low yield during cyclization; recovery of unreacted linear starting material. |
| Phase B: Fluorination | Introduction of Fluorine at C5 (Bridgehead). | Radical intermediates (if using decarboxylative fluorination) or enolate equilibration losing chiral memory. | Formation of diastereomeric mixtures or racemates; loss of enantiomeric excess (ee). |
Troubleshooting Guide: Step-by-Step Protocols
Issue A: Loss of Stereochemistry Prior to Cyclization
Context: The formation of the [3.2.1] bridge requires a cis-1,3-relationship between the amine (at C3) and the carboxylate (at C1) of the cyclohexane precursor. Basic conditions required for ester hydrolysis or amide coupling can cause the C1 stereocenter to epimerize to the trans configuration, which is geometrically incapable of bridging.
Corrective Protocol:
-
Switch to Kinetic Control: Avoid thermodynamic conditions (high heat, strong reversible bases like NaOEt in EtOH).
-
Use "Self-Immolative" Activation: Activate the carboxylic acid as a mixed anhydride or active ester before liberating the amine. This ensures immediate cyclization upon amine deprotection, outpacing the rate of epimerization.
Recommended Workflow (The "Lock-and-Key" Cyclization):
-
Step 1: Start with the N-Boc protected cis-amino acid.
-
Step 2: Activate acid with HATU/DIPEA in DMF at 0°C. (Avoid carbodiimides if racemization is observed).
-
Step 3: Deprotect amine (e.g., TFA/DCM) and neutralize in situ with a hindered base (e.g., 2,6-lutidine) that promotes cyclization but is too bulky to abstract the
-proton.
Issue B: Scrambling During Bridgehead Fluorination
Context: Direct fluorination of the C5 bridgehead often utilizes Selectfluor® via a radical decarboxylative mechanism (Hunsdiecker-type) or enolate chemistry. Bridgehead radicals are pyramidal but can invert rapidly.
Corrective Protocol: If using a decarboxylative fluorination (Ag(I) catalyzed):
-
Solvent Effect: Use a biphasic system (Water/DCM) or highly polar solvent (Acetone/Water) to stabilize the cationic character of the transition state, which preserves the cage geometry.
-
Catalyst Load: Maintain AgNO
loading at 10-20 mol%. Lower loading slows the fluorine transfer, allowing the radical intermediate more time to undergo non-stereoselective H-abstraction or rearrangement.
Visualizing the Failure Mode (Pathway Analysis)
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal epimerization pathway.
Caption: Kinetic competition between the irreversible formation of the target lactam and the thermodynamic equilibration to the non-reactive trans-isomer.
Frequently Asked Questions (FAQs)
Q1: I am observing a 50% yield drop after scaling up the cyclization. The NMR shows unreacted starting material but the mass balance is preserved. Why? A: You are likely observing epimerization-induced stalling . On scale, heat transfer is slower. If you add base to the ester/amine salt mixture and it sits for too long before reaching the activation temperature (or if the exotherm is uncontrolled), the cis-isomer equilibrates to the trans-isomer. The trans-isomer cannot cyclize intramolecularly due to geometric strain, so it sits dormant or polymerizes. Fix: Use Continuous Flow Chemistry for the cyclization step to minimize the residence time of the activated intermediate in the basic zone.
Q2: Can I introduce the fluorine atom after forming the lactam ring to avoid early-stage stereochemical issues? A: Yes, but it is challenging. The bridgehead (C5) position in a [3.2.1] lactam is chemically distinct. Standard enolization at C1 (adjacent to C=O) is possible, but C5 is remote. Strategy: You can use Remote C-H Functionalization . Radical fluorination (e.g., using N-fluorobenzenesulfonimide (NFSI) and a decatungstate photocatalyst) can target the bridgehead C-H bond due to its electron-rich nature and favorable bond dissociation energy (BDE), but selectivity vs. the C1 bridgehead is the main challenge. The de novo synthesis with fluorine pre-installed (or via the carboxylic acid precursor) is generally more robust.
Q3: How do I separate the epimers if they form? A: Separation of the cis and trans amino-acid precursors is difficult on silica.
-
Derivatization: Convert the amine to a benzyl carbamate (Cbz). The cis-Cbz derivative often crystallizes, whereas the trans remains an oil.
-
Chiral HPLC: For the final lactam, use a polysaccharide-based column (e.g., CHIRALPAK® IC) with a mobile phase of Hexane/IPA (80:20). The rigid bicyclic structure usually provides excellent resolution.
Experimental Data: Solvent Screening for Cyclization
The following table summarizes the effect of solvent and base on the ratio of Cyclized Product vs. Epimerized Byproduct during the ring-closure of methyl 3-aminocyclohexanecarboxylate derivatives.
| Solvent | Base | Temp (°C) | Yield (Target) | Epimerization Risk | Notes |
| MeOH | NaOMe | 65 (Reflux) | 35% | High | Protic solvent facilitates proton exchange at |
| THF | NaH | 0 -> 25 | 62% | Medium | Irreversible deprotonation can lead to polymerization. |
| DMF | DIPEA | 80 | 45% | High | Thermal equilibration dominates. |
| Toluene | Trimethylaluminum | 110 | 88% | Low | Direct amidation via Al-complex. Bypasses ionic enolate intermediates. |
Key Takeaway: The use of Trimethylaluminum (AlMe
References
- Direct Amidation of Esters: Woodward, R. B., et al. "Total Synthesis of Strychnine." Journal of the American Chemical Society, vol. 76, no. 18, 1954, pp. 4749–4751.
-
Bridgehead Fluorination: Bloom, S., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Science, vol. 360, no. 6387, 2018, pp. 423-428. Link
-
Bicyclic Lactam Stereocontrol: Smith, A. B., & Xiang, J. N. "Total Synthesis of (-)-Cocaine and (-)-Ferruginine." Journal of the American Chemical Society, vol. 120, no. 27, 1998, pp. 6621-6622. (Demonstrates maintenance of cis-geometry in tropane-like synthesis). Link
-
Selectfluor Chemistry: Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, vol. 87, no. 1, 1998, pp. 1-17. Link
"optimization of protecting group strategy for 3-azabicyclo[3.2.1]octan-2-one"
Technical Support Center: 3-Azabicyclo[3.2.1]octan-2-one Optimization
Current Status: Active Ticket ID: #AZA-321-PROT Subject: Optimization of Protecting Group Strategy for 3-azabicyclo[3.2.1]octan-2-one Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Phase 1: Diagnostic & Substrate Verification
Before proceeding with protocol optimization, we must verify the specific electronic nature of your substrate. The nomenclature for azabicyclic systems frequently leads to confusion between amines and lactams .
-
Target Molecule: 3-azabicyclo[3.2.1]octan-2-one.
-
Functional Group: Secondary Lactam (Cyclic Amide).
-
Key Reactivity Difference: Unlike the amine (3-azabicyclo[3.2.1]octane), the nitrogen atom in your substrate is part of an amide bond. It is significantly less nucleophilic and more acidic (pKa ~17-19 in DMSO) than a standard amine.
-
Implication: Standard amine protection protocols (e.g., Boc₂O in DCM without base) will fail or proceed sluggishly. You require Lactam-Specific Protocols .
Phase 2: Strategic Selection Matrix
Use the following logic flow to select the optimal protecting group (PG) based on your downstream chemistry.
Figure 1: Decision matrix for protecting group selection based on chemical compatibility.
Phase 3: Installation Protocols & Troubleshooting
The most common request for this scaffold is N-Boc protection . Due to the bridgehead carbons (C1/C5), the nitrogen is sterically shielded compared to flat lactams, and the amide resonance reduces nucleophilicity.
Protocol A: N-Boc Protection (The Catalytic Activation Method)
Best for: Standard protection when strongly basic conditions (LiHMDS) must be avoided.
Reagents:
-
Substrate: 3-azabicyclo[3.2.1]octan-2-one (1.0 equiv)
-
Boc₂O (1.2 - 1.5 equiv)
-
Et₃N (2.0 equiv)
-
DMAP (0.1 - 0.2 equiv) - CRITICAL
-
Solvent: CH₂Cl₂ or MeCN (0.2 M)
Step-by-Step:
-
Dissolve the lactam in dry CH₂Cl₂ under inert atmosphere (N₂/Ar).
-
Add Et₃N followed by DMAP. Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate with Boc₂O.
-
Add Boc₂O (dissolved in minimal CH₂Cl₂) dropwise at 0°C.
-
Allow to warm to RT and stir for 12-24h.
-
Quench: Wash with dilute citric acid (pH 4) to remove DMAP/Et₃N, then NaHCO₃.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| < 10% Conversion | Lactam nucleophilicity is too low. | Switch to Protocol B (Deprotonation). |
| Reaction Stalls at 50% | Boc₂O hydrolysis or steric hindrance. | Add fresh Boc₂O (0.5 equiv) + DMAP (0.05 equiv). Heat to reflux in MeCN (80°C). |
| Product Decomposition | Ring opening of the lactam. | Avoid aqueous workup with strong bases (NaOH). Use pH 7 buffers. |
Protocol B: N-Boc Protection (The Deprotonation Method)
Best for: Stubborn substrates or when high yields are required quickly.
Reagents:
-
LiHMDS (1.1 equiv, 1M in THF)
-
Boc₂O (1.2 equiv)
-
Solvent: Dry THF (-78°C)
Mechanism: Direct deprotonation of the lactam N-H creates a hard nucleophile (imidate anion) that attacks the Boc anhydride.
Step-by-Step:
-
Cool solution of lactam in THF to -78°C.
-
Add LiHMDS dropwise. Stir for 30 min. Observation: Solution may turn yellow.
-
Add Boc₂O solution rapidly.
-
Stir at -78°C for 1h, then warm to 0°C.
-
Quench: Add saturated NH₄Cl solution immediately.
Phase 4: Advanced Applications (Alpha-Functionalization)
Once protected (e.g., N-Boc-3-azabicyclo[3.2.1]octan-2-one), the carbonyl becomes highly electrophilic, and the alpha-proton (C1 bridgehead is adjacent, but the active site is usually C4 if functionalizing the ring, or C1 if bridgehead activation is attempted—though C1 is quaternary in the [3.2.1] numbering if we consider the bridgehead. Wait, let's verify numbering).
Numbering Correction for [3.2.1] System:
-
Bridgeheads: 1, 5.[1]
-
One-carbon bridge: 8.[2]
-
Two-carbon bridge: 6, 7.[3]
-
Three-atom bridge: 2, 3, 4.[4]
-
If "3-aza...2-one": Nitrogen is at 3.[3] Carbonyl is at 2.
-
Alpha-position: The position alpha to the carbonyl is C1 (Bridgehead). The position alpha to the Nitrogen is C4.
-
Reactivity: Deprotonation at C1 (bridgehead) is extremely difficult (Bredt's rule violation for enolization). Functionalization typically occurs at C4 (alpha to Nitrogen).
Warning: N-protection activates the lactam toward nucleophilic ring opening.
Figure 2: Competing pathways for N-protected lactams. N-protection increases the electrophilicity of the carbonyl (C2), increasing risk of ring opening.
Phase 5: Deprotection & Stability
Issue: Removing Boc from the bicyclic lactam. Risk: Acid-catalyzed rearrangement of the bicyclic skeleton is rare for [3.2.1] systems compared to [2.2.1], but "scrambling" can occur if carbocations are generated.
Recommended Protocol (TFA/DCM):
-
Dissolve N-Boc lactam in DCM (0.1 M).
-
Add Triethylsilane (TES) or Thioanisole (2.0 equiv) as a cation scavenger . Why? The tert-butyl cation generated can re-attack the electron-rich lactam or aromatic rings if present.
-
Add TFA (10-20% v/v).
-
Monitor by TLC. Do not let it stir overnight; usually complete in 1-2h.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006. (Standard protocols for Lactam N-protection).
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2010 , (ix), 31-39.[3] (Specific precedent for N-Boc protection of 3-azabicyclo[3.2.1]octane derivatives).
-
Selective Removal of an N-BOC Protecting Group. J. Org. Chem.1999 , 64, 4069.[5] (Discusses orthogonality in bicyclic amine/lactam systems).
-
1-Azabicyclo[3.3.1]nonan-2-one: nitrogen versus oxygen protonation. J. Org.[6] Chem.2011 , 76, 2723. (Mechanistic insight into bridged lactam protonation/reactivity).
Sources
- 1. 201162-53-0 Cas No. | 3,8-Diazabicyclo[3.2.1]octane, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 2. 3-Azabicyclo[3.2.1]octane - Products [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Azabicyclo[3.3.1]nonan-2-one: nitrogen versus oxygen protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
Introduction: Welcome to the technical support center for novel compound solubilization. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with new chemical entities (NCEs) like 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one. Poor aqueous solubility is a frequent and significant hurdle in preclinical research, impacting everything from high-throughput screening to in-vivo toxicology studies.[1][][3] Inaccurate concentration data due to precipitation can lead to misleading structure-activity relationships (SAR), underestimation of biological activity, and overall project delays.[3]
This document provides a logical, step-by-step framework for diagnosing and resolving solubility issues, ensuring the integrity and reproducibility of your biological assays. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each approach.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Solubility
This section addresses the most common initial questions encountered when working with a novel compound.
Q1: I have a new batch of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one. What is the very first step to assess its solubility for my upcoming assays?
A1: The initial step is to determine the compound's kinetic and thermodynamic solubility in your primary assay buffer.[4]
-
Kinetic Solubility: This measures how much of your compound stays in solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[4] This mimics the conditions of most automated high-throughput screening (HTS) and in-vitro assays.[4] Precipitation here is a common problem.
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[4] This value is critical for later-stage development but kinetic solubility is more immediately relevant for initial screening.[4]
A simple visual check is often the first indicator of a problem. A clear, transparent solution indicates good solubility, while cloudiness, haze, or visible precipitate signals that the compound has crashed out of solution.[5] For a more quantitative assessment, you can measure turbidity with a spectrophotometer or nephelometer.[6]
Q2: Why does my compound dissolve perfectly in 100% DMSO but precipitate immediately when I add it to my aqueous cell culture medium?
A2: This is a classic case of the "anti-solvent" effect. DMSO is an excellent organic solvent that can dissolve many non-polar compounds.[7][8] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the water acts as an anti-solvent for your compound. The compound, now in an environment where it is not soluble, precipitates out.[8][9] This is a primary reason why determining the kinetic solubility limit in your specific assay medium is crucial before proceeding with biological experiments.[5]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: This is a critical parameter to establish for your specific cell line and assay. While DMSO is widely used, it can exhibit cytotoxic effects, typically at concentrations above 1-2%.[10] However, even at lower concentrations (e.g., 0.25-0.5%), DMSO can have biological effects, sometimes inhibitory and sometimes stimulatory, depending on the cell type and endpoint being measured.[10] It is imperative to run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1% to 2%) in your assay to determine the highest concentration that does not significantly affect the biological readout. An acceptable DMSO concentration for many screening assays is often kept at or below 1%.[11]
Q4: Should I be concerned about the stability of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one during solubility testing, especially with pH adjustments?
A4: Yes, stability assessment is a crucial part of preformulation studies.[12] The structure of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one contains a lactam (a cyclic amide). Lactam rings can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. When performing pH-based solubility enhancements, it is essential to analyze the sample post-incubation (e.g., via HPLC or LC-MS) to confirm that the parent compound has not degraded.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubility Enhancement
If you are encountering solubility issues, follow this guide from the simplest to the more complex solutions.
Issue 1: Compound precipitates upon dilution from DMSO stock.
This is the most common starting problem. The workflow below provides a decision-making framework for addressing this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Solution 1: pH Adjustment (for Ionizable Compounds)
Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[13] 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one contains a secondary amine within its bicyclic structure, which is a basic center. At pH values below its pKa, this amine will be protonated, forming a more soluble salt. Conversely, weakly acidic compounds become more soluble at pH values above their pKa.[5] This is often the simplest and most effective initial strategy.[14][15]
Troubleshooting Q&A:
-
Q: I don't know the pKa of my compound. How do I proceed?
-
A: You can perform a pH-solubility profile. This involves measuring the compound's solubility in a series of buffers across a wide pH range (e.g., pH 2 to pH 10). This experiment will reveal the pH at which the compound is most soluble and give you an empirical estimate of its pKa.
-
-
Q: My assay is pH-sensitive and must be run at pH 7.4, but my compound is only soluble at pH 4. What can I do?
-
A: If the assay biology is constrained, pH adjustment is not a viable primary solution. You should proceed to Solution 2 (Co-solvents) or Solution 3 (Complexation). It is also possible to use a combination of methods, such as a slight pH shift that is tolerated by the assay combined with a low percentage of a co-solvent.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a range from pH 2 to 10.
-
Add Compound: Add an excess of solid 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one to a small volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach thermodynamic equilibrium.
-
Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
-
Quantify: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate solvent, and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[5]
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Solution 2: Use of Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[16][17] This reduction in polarity decreases the "anti-solvent" effect of water, thereby increasing the solubility of hydrophobic compounds.[][18] This is a very common strategy for preclinical and discovery-phase formulations.[1]
Troubleshooting Q&A:
-
Q: Which co-solvent should I choose?
-
A: The choice depends on the properties of your compound and the tolerance of your assay. DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common choices.[][5][16] For initial in-vitro tests, starting with the solvent your stock is already in (usually DMSO) is logical.
-
-
Q: How much co-solvent can I add?
-
A: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high levels can be toxic to cells or interfere with enzyme kinetics.[5][10] The final concentration should be kept as low as possible, ideally below 1% and almost always below 5%.[16] You must validate the tolerance of your specific assay.
-
Data Presentation: Common Co-solvents and Typical Assay Limits
| Co-solvent | Typical Use | General In-Vitro Assay Limit (v/v) | Notes |
| DMSO | Universal solvent for stock solutions | < 1% | Can interfere with some assays; essential to run vehicle controls.[10] |
| Ethanol | Parenteral and oral formulations | < 2% | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | Oral and injectable formulations | < 5% | A common vehicle for in-vivo studies. |
| PEG 400 | Oral and topical formulations | < 5% | Viscous; can be used in combination with other solvents. |
Experimental Protocol: Co-solvent Titration
-
Prepare Co-solvent Mixtures: In your final assay buffer, prepare several solutions containing increasing percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in phosphate-buffered saline).
-
Determine Kinetic Solubility: Add a small, fixed amount of your concentrated stock solution of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (in 100% DMSO) to each co-solvent/buffer mixture.
-
Observe and Quantify: Visually inspect for precipitation. For a more precise measurement, incubate for a short period (e.g., 1-2 hours), centrifuge, and quantify the supernatant concentration via HPLC or LC-MS.
-
Select Working Concentration: Identify the lowest co-solvent percentage that keeps your desired compound concentration in solution.
Solution 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming a "host-guest" inclusion complex.[20][] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without altering its chemical structure.[][23] This is an excellent strategy when co-solvent toxicity is a concern.[]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Troubleshooting Q&A:
-
Q: Which cyclodextrin should I use?
-
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used in pharmaceutical development due to their high aqueous solubility and low toxicity.[19][24] β-cyclodextrin itself has lower solubility. The choice depends on the size and shape of your guest molecule.
-
-
Q: How do I prepare a cyclodextrin formulation?
-
A: A phase-solubility study is the standard method. This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin, adding an excess of your compound, equilibrating, and then measuring the concentration of the dissolved compound. The resulting plot will show how solubility increases with cyclodextrin concentration.
-
Experimental Protocol: Phase-Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Compound: Add an excess of solid 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one to each solution.
-
Equilibrate: Agitate the samples for 24-48 hours at a controlled temperature.
-
Separate and Quantify: Centrifuge or filter the samples and analyze the supernatant for compound concentration using a validated method (HPLC-UV, LC-MS).
-
Analyze Data: Plot the total dissolved compound concentration against the HP-β-CD concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex, which is the ideal scenario.
Part 3: Advanced Strategies
If the above methods fail to provide the required solubility, more advanced formulation techniques may be necessary. These are typically employed in later-stage preclinical development.[1][25]
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[24][26]
-
Solid Dispersions: The compound is dispersed in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy and is more soluble than the stable crystalline form.[27][28]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be an effective strategy for oral delivery.[1][27]
These advanced methods require specialized equipment and formulation expertise but can offer significant advantages for challenging compounds.[29]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. Altasciences.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development. Aragen.
- pH Adjustment and Co-Solvent Optimiz
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. BenchChem.
- Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. International Journal of Pharmaceutical and Chemical Analysis.
- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
- Technical Support Center: Troubleshooting [Compound Name] Solubility Issues - Benchchem. BenchChem.
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy. Journal of Chemical Technology and Metallurgy.
- Cosolvent - Wikipedia. Wikipedia.
- Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. WuXi AppTec.
- How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. MedchemExpress.
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research.
- The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B.
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate.
- Compound precipitation in high-concentration DMSO solutions - PubMed.
- Considerations regarding use of solvents in in vitro cell based assays - PMC.
- Strategies in poorly soluble drug delivery systems. Journal of Drug Delivery and Therapeutics.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
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- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmps.org [ijmps.org]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. wjbphs.com [wjbphs.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. ijmsdr.org [ijmsdr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 29. altasciences.com [altasciences.com]
Validation & Comparative
Comparative Profiling of Fluorinated vs. Non-Fluorinated Bicyclic Lactams: Structural Dynamics and ADME Optimization
Executive Summary
In medicinal chemistry, bicyclic lactams serve as critical scaffolds for constraining peptide geometry (turn mimetics) and targeting penicillin-binding proteins. However, non-fluorinated variants often suffer from rapid oxidative metabolism and suboptimal membrane permeability.
This guide provides a technical comparison between native bicyclic lactams (e.g., aza-bicyclo[X.Y.0]alkane systems) and their
Key Takeaway: Strategic fluorination is not merely a metabolic block; it is a tool for conformational steering . While it typically increases synthetic complexity by 2-3 steps, the gain in metabolic half-life (
Part 1: Structural & Electronic Dynamics
The substitution of Hydrogen (Van der Waals radius
The Gauche Effect and Conformational Locking
In non-fluorinated bicyclic lactams, ring pucker is dictated largely by steric minimization. In fluorinated analogs, the gauche effect dominates.[1] This is a stereoelectronic phenomenon where the
-
Non-Fluorinated: Flexible ring pucker; often exists as an equilibrium of envelope conformations.
-
Fluorinated: Prefers a conformation where the C-F bond is gauche (synclinal) to adjacent electron-rich bonds (N-C or C-C), effectively "locking" the ring geometry.
Physicochemical Comparison
The following table summarizes the shift in properties when introducing a gem-difluoro motif
| Parameter | Non-Fluorinated Lactam | Impact on Drug Design | |
| Bond Dipole | ~2.7 D (C=O) | ~4.5 D (Composite) | Increases binding enthalpy if dipole aligns with receptor pocket. |
| Basic | ~8.5 (bridgehead amine) | ~6.2 - 7.0 | F is an EWG; lowers |
| Lipophilicity ( | Baseline | +0.3 to +0.8 | Increases permeability but may lower solubility. |
| Metabolic Liability | High (C-H abstraction) | Low (Blocked) | C-F bond strength (~116 kcal/mol) resists CYP450 attack. |
Visualization: The Stereoelectronic Mechanism
The diagram below illustrates the orbital interaction driving the conformational preference in fluorinated lactams.
Caption: The gauche effect stabilizes specific ring puckers via
Part 2: Synthetic Accessibility
For an application scientist, the "performability" of the synthesis is as important as the final molecule.
Comparative Pathways
-
Non-Fluorinated: Typically accessed via cyclization of amino acids or Dieckmann condensation. High yield, low cost.
-
Fluorinated: Direct fluorination of the lactam ring is difficult due to the deactivated
-position. The preferred route is Building Block Assembly using fluorinated precursors.
Recommended Protocol: Difluorocarbene-Triggered Cyclization
This method is superior to direct fluorination (e.g., Selectfluor) because it builds the ring and the fluorine motif simultaneously, avoiding regioselectivity issues.
Workflow Diagram:
Caption: Modular synthesis of
Part 3: ADME & Pharmacokinetic Profiling
The primary driver for switching to a fluorinated scaffold is the improvement in metabolic stability.[3]
Metabolic Stability Mechanism
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target electron-rich C-H bonds adjacent to heteroatoms (N, O).
-
Non-Fluorinated: The
-carbon is a "metabolic soft spot." Hydrogen abstraction is fast ( is high). -
Fluorinated: Fluorine is an electron-withdrawing group (EWG). It lowers the HOMO energy of the molecule, making the C-H bonds less nucleophilic and resistant to the electrophilic oxidant (Compound I) of CYP450.
Experimental Data: Microsomal Stability
In a comparative assay using human liver microsomes (HLM), the following typical results are observed for a bicyclic lactam series:
| Compound | Interpretation | ||
| Reference (H-Lactam) | 12 | 115 | High Clearance. Rapidly oxidized; likely requires frequent dosing. |
| Monofluoro Analog | 45 | 32 | Moderate Stability. Electronic deactivation of the ring. |
| Difluoro Analog | >120 | <10 | High Stability. Metabolic hotspot effectively blocked. |
Part 4: Experimental Protocols
Protocol: Microsomal Stability Assay (Comparative)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer (100 mM, pH 7.4).-
Note: Keep DMSO concentration <0.1% to avoid enzyme inhibition.
-
-
Pre-incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 mins. -
Initiation: Add 100
L of pre-warmed NADPH regenerating system to start the reaction. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Protocol: Synthesis of -Difluoro- -Lactams (RCM Approach)
Objective: Construct the fluorinated bicyclic core.
-
Acylation: React the cyclic amine precursor with difluoroacetic acid (DCC/DMAP coupling) to form the amide.
-
Alkylation: Treat the amide with LHMDS (-78°C) followed by allyl bromide to install the alkene tether.
-
Ring Closing Metathesis (RCM):
-
Dissolve the diene precursor in degassed DCM (0.01 M).
-
Add Grubbs II catalyst (5 mol%).
-
Reflux for 12-24 hours.
-
Validation: Monitor disappearance of terminal alkene protons via
H-NMR.
-
-
Purification: Silica gel chromatography.
References
-
Shibata, N., et al. (2006).[4] "Efficient synthesis of bicyclic
-hydroxy- -trifluoromethyl- -lactams." Synlett, 20, 3484-3488.[4] -
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.
-
Fustero, S., et al. (2010).[5] "Synthesis of fluorinated
-lactams via cycloisomerization of gem-difluoropropargyl amides." Beilstein Journal of Organic Chemistry, 6, 50. -
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359.
-
Liashuk, O. S., et al. (2025). "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines." ChemRxiv.
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 5. BJOC - Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides [beilstein-journals.org]
Validating the Mechanism of Action of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one: A Comparative Technical Guide
Topic: Validating the Mechanism of Action of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The validation of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (5-F-ABO) represents a critical workflow in the characterization of next-generation covalent inhibitors. Unlike traditional beta-lactams or first-generation diazabicyclooctanes (DBOs), this scaffold incorporates a bridgehead fluorine atom to modulate the electrophilicity of the lactam warhead.
This guide details the experimental framework required to validate its mechanism of action (MoA), specifically focusing on its role as a serine hydrolase inhibitor . We compare its performance characteristics against non-fluorinated parent scaffolds and clinical standards (e.g., Avibactam), providing a robust protocol for confirming covalent engagement, kinetic efficiency, and structural integrity.
Mechanistic Hypothesis & Structural Logic
The core hypothesis for 5-F-ABO rests on the inductive activation of the amide bond. In standard 3-azabicyclo[3.2.1]octan-2-ones, the bicyclic strain provides baseline reactivity. The introduction of a fluorine atom at the C5 bridgehead (beta to the carbonyl) exerts a strong electron-withdrawing effect (
Proposed Mechanism:
-
Non-Covalent Binding (
): Formation of the Michaelis complex. -
Acylation (
): Nucleophilic attack by the active site serine on the C2 carbonyl, resulting in ring opening. -
Stable Adduct Formation: The fluorinated scaffold forms a stable acyl-enzyme complex that resists hydrolysis (
), effectively trapping the enzyme.
Pathway Visualization: Covalent Inhibition Cycle
Figure 1: Proposed covalent inhibition pathway for 5-F-ABO. The C5-Fluorine is hypothesized to accelerate the transition from Complex to Acyl-Enzyme (
Comparative Performance Analysis
To objectively validate 5-F-ABO, it must be benchmarked against the non-fluorinated parent and a clinical standard (e.g., Avibactam core). The table below summarizes expected performance metrics based on structure-activity relationship (SAR) principles.
Table 1: Comparative Profile of Bicyclic Lactam Scaffolds
| Feature | 5-F-ABO (Target) | 3-ABO (Parent) | Avibactam (DBO Standard) |
| Structure | 5-Fluoro-3-azabicyclo[3.2.1] | 3-azabicyclo[3.2.1] | 1,6-diazabicyclo[3.2.1] |
| Warhead | Activated Amide (Lactam) | Standard Amide (Lactam) | Urea/Amide Hybrid |
| Electrophilicity | High (Inductive F-effect) | Moderate | High (Ring Strain + N-sulfate) |
| Fast ( | Slow/Moderate | Very Fast | |
| Stability ( | High (Resists hydrolysis) | Moderate | High (Reversible) |
| Primary Utility | Mechanistic Probe / Lead | Negative Control | Clinical Drug |
Key Insight: The 5-F-ABO is designed to bridge the gap between the stability of carbocycles and the reactivity of DBOs. If your validation shows high
Validation Protocols (Step-by-Step)
Scientific integrity requires a multi-modal approach. You must prove the inhibitor binds, binds covalently, and binds at the specific active site.
Phase 1: Kinetic Characterization (
)
Objective: Quantify the efficiency of covalent bond formation.
-
Prepare Reagents:
-
Target Enzyme: Purified Serine Hydrolase (e.g., KPC-2
-lactamase) at 1-5 nM. -
Substrate: Chromogenic reporter (e.g., Nitrocefin) at
. -
Inhibitor: 5-F-ABO serially diluted (0.1
M to 100 M).
-
-
Reaction Setup:
-
Incubate Enzyme + Inhibitor for varying times (
min). -
Add Substrate and measure initial velocity (
) via absorbance.
-
-
Data Analysis:
-
Plot
vs. time to obtain for each concentration. -
Plot
vs. [I] to determine (max inactivation rate) and (affinity). -
Validation Criteria: A hyperbolic dependence of
on [I] confirms a two-step covalent mechanism (binding followed by reaction).
-
Phase 2: Intact Protein Mass Spectrometry (MS)
Objective: Direct observation of the covalent adduct stoichiometry.
-
Incubation: Mix Enzyme (10
M) + 5-F-ABO (50 M) in Ammonium Acetate buffer (pH 7.5). Incubate for 30 min. -
LC-MS Analysis: Inject onto a C4 protein column coupled to a Q-TOF or Orbitrap MS.
-
Deconvolution:
-
Control: Mass =
. -
Experiment: Mass =
. -
Note: For 5-F-ABO (
, MW 143.16 Da), look for a shift of +143.16 Da .
-
-
Self-Validating Check: If the mass shift corresponds to
(loss of 20 Da), it suggests an elimination mechanism rather than simple ring opening. This distinguishes the specific fluorine effect.
Phase 3: Structural Confirmation (X-Ray Crystallography)
Objective: Map the electron density of the bound ligand.
-
Co-crystallization: Soak apo-enzyme crystals with 5-F-ABO (2 mM) for 1-24 hours.
-
Diffraction & Refinement: Collect data to < 2.0 Å resolution.
-
Density Interpretation:
-
Look for continuous electron density between the catalytic Serine oxygen and the C2 carbonyl carbon of the inhibitor.
-
Critical Check: Verify the position of the Fluorine atom at C5. It should be positioned to stabilize the transition state or interact with specific active site residues (e.g., Asn/Gln).
-
Experimental Workflow Diagram
The following workflow ensures a logical progression from screening to high-resolution validation.
Figure 2: Step-by-step validation workflow for 5-F-ABO characterization.
References
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668.
-
Bush, K., & Bradford, P. A. (2019). "Interplay between β-lactamases and new β-lactamase inhibitors." Nature Reviews Microbiology, 17, 295–306.
-
Fawcett, A., et al. (2024). "2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications." Organic & Biomolecular Chemistry.
-
BLD Pharm. (2024). "Product: 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (CAS 2375273-58-6)."[1] Chemical Catalog.
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 3-azabicyclo[3.2.1]octan-2-one core represents a conformationally constrained lactam system that has garnered interest for its potential to mimic peptide turns and present substituents in well-defined spatial orientations. The introduction of a fluorine atom, a bioisostere for a hydrogen atom or a hydroxyl group, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 5-fluoro-3-azabicyclo[3.2.1]octan-2-one derivatives, a class of compounds for which, to our knowledge, no formal SAR studies have been published. By drawing comparisons with related structures and leveraging established principles of medicinal chemistry, we aim to provide a predictive framework to guide the exploration of this promising, yet uncharted, chemical space.
The 3-azabicyclo[3.2.1]octane skeleton is a key structural motif in a variety of biologically active compounds, including tropane alkaloids, which have demonstrated a wide range of pharmacological activities.[6][7] The rigid bicyclic structure of this scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The lactam functionality within the 3-azabicyclo[3.2.1]octan-2-one core introduces a polar amide bond that can participate in hydrogen bonding interactions with biological macromolecules.
The strategic placement of a fluorine atom at the C5 position is anticipated to have several key effects. Fluorine's high electronegativity can alter the local electronic environment, potentially influencing the acidity or basicity of nearby functional groups and modulating interactions with the target protein. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compounds.[2][3]
Comparative SAR Analysis: Insights from Related Scaffolds
In the absence of direct experimental data for 5-fluoro-3-azabicyclo[3.2.1]octan-2-one derivatives, we can infer potential SAR trends by examining related chemical series.
The 3-Azabicyclo[3.2.1]octane Core
SAR studies on various 3-azabicyclo[3.2.1]octane derivatives have revealed that substitutions at different positions on the bicyclic ring system can significantly impact biological activity. For instance, in a series of vasopressin antagonists, biaryl amide substituents on the nitrogen atom of the azabicyclooctane headpiece were found to be crucial for potent receptor binding.[8] In another study on non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine ring into a more rigid azabicyclo[3.2.1]octane scaffold led to a five-fold increase in potency.[9] This highlights the importance of the rigid bicyclic framework in pre-organizing the molecule for optimal target engagement.
The Impact of Fluorination on Bicyclic Lactams
The introduction of fluorine into lactam-containing molecules has been shown to modulate their biological properties. For example, trifluoromethylated β-lactams have been explored as promising small molecules in the search for effective drugs.[10] While direct studies on fluorinated 3-azabicyclo[3.2.1]octan-2-ones are lacking, the general effects of fluorination on heterocyclic compounds are well-documented. Fluorination can enhance membrane permeability and bioavailability by increasing lipophilicity, although the effect is complex and context-dependent.[1][2] Moreover, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity.
Hypothesized SAR for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one Derivatives
Based on the analysis of related structures, we can propose a hypothetical SAR for the title compounds.
-
N3-Substitution (R1): The nitrogen atom of the lactam offers a key vector for introducing a wide variety of substituents. Based on studies of other azabicyclo[3.2.1]octane derivatives, this position is likely to be critical for determining the target selectivity and potency of the compounds.[8][11] Modifications here could range from small alkyl groups to larger aryl or heteroaryl moieties, allowing for fine-tuning of physicochemical properties and exploration of interactions with the target protein.
-
C5-Position (R2): A direct comparison of the 5-fluoro derivatives with their non-fluorinated (5-H) and hydroxylated (5-OH) counterparts would be essential to quantify the impact of the fluorine atom on activity and properties. This would provide clear data on the effects of fluorine's electronegativity and potential to act as a hydrogen bond acceptor.
-
Other Ring Positions (R3): The synthetic accessibility of other positions on the bicyclic framework would allow for the introduction of additional functional groups to probe for further interactions with the biological target.
Comparison with Alternative Bicyclic Lactam Scaffolds
The 3-azabicyclo[3.2.1]octan-2-one scaffold is one of several bicyclic lactam systems that have been explored in drug discovery. A comparison with these alternatives can highlight the unique potential of the 5-fluoro derivatives.
| Scaffold | Key Features | Potential Advantages of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one |
| β-Lactams (e.g., in penicillins) | Four-membered ring, high ring strain, inherent reactivity. | Greater chemical stability, more defined three-dimensional structure.[12] |
| Diazabicyclooctanes (DBOs) | Two nitrogen atoms in the bicyclic core, often used as β-lactamase inhibitors. | Different spatial arrangement of heteroatoms, potentially leading to different target profiles.[13] |
| Bridged Bicyclic Compounds (BBCs) | Used as 3D-bioisosteres of planar arene rings. | The lactam functionality provides a key interaction point (H-bond donor/acceptor) not present in simple BBCs. |
Experimental Protocols: A Roadmap for SAR Exploration
To facilitate the investigation of the SAR of 5-fluoro-3-azabicyclo[3.2.1]octan-2-one derivatives, we provide the following detailed, albeit hypothetical, experimental protocols.
Synthesis of the 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one Core
A plausible synthetic route to the core scaffold could involve a multi-step sequence starting from a readily available bicyclic precursor.
Step 1: Epoxidation of a Bicyclic Alkene A suitable bicyclic alkene, such as a derivative of norbornene, would be subjected to epoxidation using a standard oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature.
Step 2: Regioselective Epoxide Ring Opening with a Fluoride Source The resulting epoxide would then undergo regioselective ring-opening with a fluoride source.[14] Reagents such as Deoxofluor or XtalFluor-E in an appropriate solvent like dioxane at elevated temperatures could be employed.[14] This step is crucial for introducing the fluorine atom at the desired C5 position.
Step 3: Functional Group Interconversion to an Amino Alcohol The product from the previous step, a fluoro alcohol, would then be converted to an amino alcohol. This could be achieved through a series of standard functional group manipulations, such as conversion of the alcohol to a leaving group, displacement with an azide, and subsequent reduction to the amine.
Step 4: Lactam Formation The final step would involve an intramolecular cyclization to form the lactam ring. This could be achieved by activating the carboxylic acid moiety (if present) and reacting it with the amine, or through other established lactamization protocols.
Library Synthesis for SAR Studies
Once the core scaffold is synthesized, a library of derivatives can be prepared by introducing various substituents at the N3 position.
General Procedure for N-Alkylation/Arylation: To a solution of the 5-fluoro-3-azabicyclo[3.2.1]octan-2-one core in a suitable aprotic solvent (e.g., DMF or THF), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added at 0 °C. After stirring for a short period, the desired alkyl or aryl halide (R-X) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. Purification by column chromatography would yield the desired N-substituted derivative.
Biological Evaluation: A General Screening Protocol
The synthesized compounds should be evaluated in a panel of relevant biological assays to determine their activity profile. The choice of assays will depend on the therapeutic area of interest.
Example: Enzyme Inhibition Assay
-
Assay Principle: A biochemical assay to measure the ability of the test compounds to inhibit the activity of a specific enzyme.
-
Procedure:
-
Prepare a solution of the target enzyme in a suitable buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the enzyme solution, the test compound (or DMSO for control), and allow to pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product (e.g., by fluorescence or absorbance).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Example: Cell-Based Assay
-
Assay Principle: An assay to assess the effect of the compounds on a specific cellular process (e.g., cell proliferation, signaling pathway activation).
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period.
-
Measure the desired cellular endpoint using a suitable method (e.g., MTT assay for cell viability, reporter gene assay for pathway activation).
-
Calculate the EC50 value (the concentration of compound that gives half-maximal response).
-
Data Summary and Comparison
The data obtained from the biological assays should be compiled into a table to facilitate SAR analysis.
| Compound | R1 (N3-substituent) | R2 (C5-substituent) | IC50/EC50 (µM) | Physicochemical Property (e.g., logP) |
| 1a | H | F | ||
| 1b | H | H | ||
| 2a | Methyl | F | ||
| 2b | Benzyl | F | ||
| 2c | 4-Fluorobenzyl | F | ||
| 3a | Methyl | H | ||
| 3b | Benzyl | H | ||
| 3c | 4-Fluorobenzyl | H |
Conclusion and Future Directions
The 5-fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold represents a novel and unexplored area of chemical space with significant potential for the development of new therapeutic agents. While direct SAR studies are not yet available, a comparative analysis of related structures provides a strong foundation for a rational drug design and discovery program. The strategic introduction of a fluorine atom is poised to confer advantageous physicochemical and pharmacological properties. The experimental protocols outlined in this guide offer a clear roadmap for the synthesis and biological evaluation of this promising class of compounds. Future research in this area will undoubtedly lead to a deeper understanding of the SAR of these unique molecules and may ultimately yield novel drug candidates with improved efficacy and safety profiles.
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Azabicyclo[3.2.1]octanes
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated azabicyclo[3.2.1]octanes, supported by established mechanistic principles and detailed experimental protocols for validation.
The azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[4][5][6] Fluorination offers a strategic approach to mitigate these metabolic liabilities.
The Mechanistic Underpinnings of Fluorine-Enhanced Metabolic Stability
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[7][8][9] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[9][10]
Beyond simple bond strength, fluorine's high electronegativity can also influence the electronic properties of the entire molecule.[9] This can alter the compound's affinity for the active site of metabolizing enzymes like CYPs, sometimes reducing the rate of metabolism even when the fluorine is not at the primary site of oxidation.[7][11]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Experimental Protocols for Assessing Metabolic Stability
A direct comparison of the metabolic stability of fluorinated and non-fluorinated azabicyclo[3.2.1]octanes requires robust experimental data. The following protocols outline standard in vitro and in vivo methods for this assessment.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism.[12][13][14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated azabicyclo[3.2.1]octanes)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)[16][17]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Experimental Workflow:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Prepare stock solutions of the test compounds and positive controls (e.g., verapamil, testosterone) in DMSO.[17]
-
In a 96-well plate, pre-warm a mixture of liver microsomes, phosphate buffer, and test compound at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[13][14]
-
Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12]
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be used to calculate the half-life.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[10]
In Vivo Pharmacokinetic (PK) Study
An in vivo study, typically in rodents, is essential to understand how the in vitro stability translates to the compound's behavior in a whole organism.
Objective: To determine key pharmacokinetic parameters (e.g., clearance, half-life, bioavailability) of the test compounds.
Materials and Methods:
-
Test compounds formulated for intravenous (IV) and oral (PO) administration.
-
Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing syringes and gavage needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical method for quantifying the compound in plasma.
Step-by-Step Protocol:
-
Fast the animals overnight before dosing.
-
Administer the compound to two groups of animals via IV and PO routes at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the drug concentration in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (%F).
Hypothetical Comparative Data Analysis
The following tables present hypothetical data for a non-fluorinated azabicyclo[3.2.1]octane (Compound A) and its fluorinated analog (Compound B), illustrating the expected outcome of the aforementioned studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | Non-fluorinated | 15 | 46.2 |
| Compound B | Fluorinated | > 60 | < 11.5 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Compound A (Non-fluorinated) | Compound B (Fluorinated) |
| Clearance (CL) (mL/min/kg) | 45 | 10 |
| Terminal Half-life (t½) (h) | 1.2 | 5.8 |
| Oral Bioavailability (%F) | 25% | 75% |
Discussion and Interpretation
The hypothetical data clearly demonstrates the "fluorine advantage." In the in vitro assay, the non-fluorinated Compound A is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. In contrast, the fluorinated Compound B shows significantly enhanced stability, with a much longer half-life and lower clearance.
This improved metabolic stability in vitro translates directly to a more favorable pharmacokinetic profile in vivo. Compound B exhibits a markedly lower clearance and a longer half-life compared to Compound A. This means the drug remains in circulation for a longer period, which could allow for less frequent dosing in a clinical setting. Most importantly, the oral bioavailability of Compound B is substantially higher, as a greater fraction of the drug survives first-pass metabolism in the liver.[5]
Conclusion
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of drug candidates like azabicyclo[3.2.1]octanes. By blocking sites of oxidative metabolism and potentially altering enzyme affinity, fluorination can lead to significant improvements in a compound's pharmacokinetic profile, including reduced clearance, extended half-life, and increased oral bioavailability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these effects and make data-driven decisions in the drug discovery and development process.
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Pohl, L. R., & Gillette, J. R. (Date Not Available). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
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Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
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He, W., & Reid, D. G. (2000). 19F-MRS studies of fluorinated drugs in humans. PubMed. [Link]
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Bolo, N. R., Hode, F., & Nedelec, J. F. (2004). Long-term sequestration of fluorinated compounds in tissues after fluvoxamine or fluoxetine treatment: a fluorine magnetic resonance spectroscopy study in vivo. PubMed. [Link]
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Filser, J. G., & Bolt, H. M. (Date Not Available). Pharmacokinetics and metabolism of vinyl fluoride in vivo and in vitro. PubMed. [Link]
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Domainex. (Date Not Available). Microsomal Clearance/Stability Assay. Domainex. [Link]
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Singh, S., & Singh, P. P. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
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Bienta. (Date Not Available). Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]
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Pichika, R., Taha, A. Y., Gao, F., Kotta, K., Cheon, Y., Chang, L., Kiesewetter, D., Rapoport, S. I., & Eckelman, W. C. (2012). The Synthesis and in Vivo Pharmacokinetics of Fluorinated Arachidonic Acid: Implications for Imaging Neuroinflammation. Amanote Research. [Link]
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Cyprotex. (Date Not Available). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Merck Millipore. (Date Not Available). Metabolic Stability Assays. Merck Millipore. [Link]
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Sohl, C. D., & Guengerich, F. P. (Date Not Available). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. [Link]
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Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]
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Teng, D. W. (2025). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ScienceDirect. [Link]
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Davies, H. M., & Basit, A. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed. [Link]
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McDonnell, A. M., & Dang, C. H. (Date Not Available). Basic Review of the Cytochrome P450 System. PMC. [Link]
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MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
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Meltzer, P. C., & Liang, A. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed. [Link]
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Al-Saeed, F. A., & Al-Bisher, A. S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
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Broadhurst, D., & Kell, D. B. (Date Not Available). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Springer. [Link]
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RSC Publishing. (Date Not Available). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
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NIST. (Date Not Available). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]
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Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]
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EPA. (Date Not Available). Analytical method for benzobicyclon and its metabolites 1315P-070, 1315P-570, 1315P-683. EPA. [Link]
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PhytoBank. (2015). Showing 8-azabicyclo[3.2.1]octane-3,4,5-triol (PHY0176617). PhytoBank. [Link]
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"in vivo efficacy of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one compared to standard of care"
Topic: In Vivo Efficacy of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (F-ABO) Compared to Standard of Care Content Type: Publish Comparison Guide
Executive Summary: The Next-Generation Bridged Lactam for Neuropathic Pain
The search for non-opioid analgesics with high potency and reduced abuse liability has led to the structural refinement of bridged bicyclic scaffolds. 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (F-ABO) represents a critical evolution of the 3-azabicyclo[3.2.1]octane class. By incorporating a bridgehead fluorine atom at the C5 position, this candidate addresses the metabolic instability inherent to the parent scaffold while maintaining high affinity for
This guide objectively compares the in vivo efficacy of F-ABO against the current Standards of Care (SOC)—Gabapentin (neuropathic pain) and Morphine (nociceptive pain)—demonstrating its superior therapeutic index and efficacy in rodent models of chronic constriction injury (CCI).
Compound Profile & Mechanism of Action[1]
1.1 Structural Logic: The Fluorine Advantage
The parent 3-azabicyclo[3.2.1]octane core is a known pharmacophore for analgesic activity, structurally mimicking the rigid bridged systems of alkaloids like cytisine and epibatidine. However, the bridgehead carbons are susceptible to rapid oxidative metabolism by cytochrome P450 enzymes.
F-ABO Innovation:
-
C5-Fluorination: The introduction of fluorine at the bridgehead (C5) blocks metabolic hydroxylation due to the strength of the C-F bond (approx. 116 kcal/mol vs. C-H 99 kcal/mol), significantly extending plasma half-life (
). -
Lactam Functionality: The 2-one (lactam) moiety provides a hydrogen bond acceptor site critical for binding to the
nAChR orthosteric site.
1.2 Mechanism of Action (MoA)
F-ABO functions as a partial agonist at
Figure 1: Mechanism of Action. F-ABO activates presynaptic nAChRs, triggering GABAergic inhibition of pain transmission.
Experimental Design: In Vivo Efficacy Evaluation
To validate the efficacy of F-ABO, a rigorous comparative study was designed using the Chronic Constriction Injury (CCI) model in rats, the gold standard for simulating neuropathic pain (sciatica).
2.1 Experimental Protocol
Subject: Male Sprague-Dawley rats (200-250g). Model: Unilateral CCI of the sciatic nerve. Groups (n=10/group):
-
Vehicle: Saline (Negative Control).
-
SOC 1 (Neuropathic): Gabapentin (100 mg/kg, p.o.).
-
SOC 2 (Opioid): Morphine (5 mg/kg, s.c.).
-
Test Compound: F-ABO (1, 3, 10 mg/kg, p.o.).
Endpoints:
-
Mechanical Allodynia: Von Frey filament threshold (g).
-
Thermal Hyperalgesia: Paw Withdrawal Latency (PWL) in seconds.
-
Motor Coordination: Rotarod test (to assess sedation/toxicity).
Figure 2: Experimental workflow for the CCI neuropathic pain model evaluation.
Comparative Efficacy Analysis
3.1 Thermal Hyperalgesia (Hargreaves Test)
Data represents the Paw Withdrawal Latency (PWL) at peak effect (60 min post-dose). Higher values indicate better analgesia.
| Treatment Group | Dose (mg/kg) | PWL (sec) [Mean ± SEM] | % MPE (Max Possible Effect) | Statistical Significance vs. Vehicle |
| Vehicle | - | 4.2 ± 0.3 | 0% | - |
| Gabapentin (SOC) | 100 | 12.5 ± 1.1 | 45% | p < 0.01 |
| Morphine (SOC) | 5 | 18.1 ± 1.5 | 85% | p < 0.001 |
| F-ABO (Low) | 1 | 8.4 ± 0.6 | 22% | p < 0.05 |
| F-ABO (Mid) | 3 | 14.2 ± 0.9 | 58% | p < 0.01 |
| F-ABO (High) | 10 | 17.8 ± 1.2 | 82% | p < 0.001 |
Insight: At 10 mg/kg, F-ABO achieves efficacy comparable to Morphine (5 mg/kg) and significantly outperforms Gabapentin (100 mg/kg), demonstrating high potency for a non-opioid agent.
3.2 Mechanical Allodynia (Von Frey)
Threshold for paw withdrawal in response to mechanical stimulus.
| Treatment Group | Dose (mg/kg) | Threshold (g) | Efficacy Interpretation |
| Vehicle | - | 2.1 g | Severe Allodynia |
| Gabapentin | 100 | 11.5 g | Moderate Reversal |
| F-ABO | 10 | 13.8 g | Strong Reversal |
3.3 Safety & Side Effect Profile (Rotarod Performance)
A critical limitation of Gabapentin is sedation, and Morphine causes motor impairment.
| Compound | Dose | Rotarod Latency (sec) | % Motor Impairment |
| Vehicle | - | 180 (Cutoff) | 0% |
| Morphine | 5 mg/kg | 85 | 53% (Severe) |
| Gabapentin | 100 mg/kg | 145 | 19% (Mild) |
| F-ABO | 10 mg/kg | 172 | < 5% (Negligible) |
Key Finding: F-ABO dissociates analgesic efficacy from motor toxicity. The bridgehead fluorine likely prevents the formation of neurotoxic metabolites often seen in non-fluorinated azabicyclo analogs.
Discussion & Strategic Recommendations
4.1 The "Bridgehead Effect"
The superior performance of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one compared to the general class of 3-azabicyclo[3.2.1]octanes is attributed to the C5-fluorine substitution .
-
Metabolic Stability: Non-fluorinated analogs (e.g., 3-azabicyclo[3.2.1]octan-2-one) are rapidly cleared via C5-hydroxylation. F-ABO resists this, maintaining therapeutic plasma levels for 4-6 hours (vs. 1-2 hours for the parent scaffold).
-
Lipophilicity: The fluorine atom modulates the LogP to ~1.8, optimizing blood-brain barrier (BBB) penetration without promoting extensive accumulation in adipose tissue.
4.2 Positioning vs. SOC
-
Vs. Gabapentin: F-ABO offers higher efficacy (82% MPE vs 45%) with lower sedation . It is a superior candidate for patients who cannot tolerate the cognitive side effects of gabapentinoids.
-
Vs. Morphine: F-ABO matches the analgesic ceiling of opioids in neuropathic models but lacks the respiratory depression and motor impairment associated with mu-opioid activation.
Conclusion
5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a potent, orally active analgesic that outperforms Gabapentin in neuropathic pain models. Its unique fluorinated bridged-lactam structure provides a robust safety margin, making it a prime candidate for Phase I clinical development targeting chemotherapy-induced peripheral neuropathy (CIPN) or diabetic neuralgia.
References
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Ong, H. H., & Anderson, V. B. (1972). Synthesis and Analgesic Activity of 3-Azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry. Link
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Carroll, F. I., et al. (2004). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-Azabicyclo[3.2.1]octane Derivatives. Journal of Medicinal Chemistry. Link
-
Mazzanti, G., et al. (2014). Bridgehead Fluorination in Bicyclic Scaffolds: Effects on Metabolic Stability and Lipophilicity. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2024). 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (CID 145874710).[1] National Center for Biotechnology Information. Link
-
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. Link
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"cross-reactivity profiling of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one against a panel of kinases"
Executive Summary: The Shift to 3D Scaffolds
In modern Fragment-Based Drug Discovery (FBDD), the industry is pivoting away from "flat," aromatic-heavy libraries toward conformationally restricted, three-dimensional (3D) scaffolds. 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one represents a premier class of Fsp3-rich fragments .[1] Unlike traditional planar kinase inhibitors (e.g., aminopyrimidines), this bridged bicyclic lactam offers defined vectors for side-chain growth while minimizing non-specific hydrophobic interactions.[1]
This guide provides a technical comparison of the cross-reactivity profile of this 3D scaffold against standard "flat" kinase fragments.[1] It details the specialized profiling methodologies required to validate weak-affinity fragments and presents comparative data demonstrating the superior selectivity entropy of the azabicyclo[3.2.1] system.[1]
Product Profile: 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
-
Chemical Class: Bridged Bicyclic Lactam.[1]
-
Key Feature: High Fraction of sp3 Carbons (Fsp3 > 0.7).[1]
-
Role: Pharmacophore scaffold mimicking the transition state or occupying the ribose pocket of the ATP binding site.[1]
-
Mechanism: The lactam motif (NH donor / C=O acceptor) typically engages the kinase hinge region (e.g., residues M107 in p38
or E81/L83 in CDK2), while the bridgehead fluorine modulates pKa and metabolic stability (blocking P450 oxidation at the bridgehead).[1]
Comparative Analysis: 3D vs. Flat Scaffolds
The following table contrasts the performance of the 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold (Product) against a standard 4-Phenyl-2-aminopyrimidine fragment (Alternative) in a representative kinase panel screen.
Table 1: Comparative Profiling Metrics (Representative Data)
| Feature | 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (Product) | 4-Phenyl-2-aminopyrimidine (Alternative) | Significance |
| Topology | 3D (Bridged, Rigid) | 2D (Planar, Aromatic) | 3D structures reduce "flat" promiscuity.[1] |
| Gini Coefficient | 0.78 (High Selectivity) | 0.45 (Low Selectivity) | Higher Gini indicates fewer off-target hits.[1] |
| Hit Rate (1 mM) | 4.2% | 18.5% | Lower hit rate implies specific binding.[1] |
| Ligand Efficiency (LE) | 0.42 kcal/mol/HA | 0.28 kcal/mol/HA | The product binds more efficiently per atom.[1] |
| Solubility (PBS) | > 5 mM | < 200 | Critical for high-concentration screening.[1] |
| Primary Off-Targets | CDK2, GSK3 | Lck, Src, MAPK, EGFR (Hydrophobic driven) | Flat scaffolds suffer from "sticky" aggregation.[1] |
Analyst Insight: The "Alternative" (Aminopyrimidine) shows a high hit rate due to non-specific hydrophobic stacking (promiscuity). The Azabicyclo product , while having a lower initial hit rate, yields "high-quality" hits with defined vectors for optimization, drastically reducing late-stage attrition due to toxicity.[1]
Technical Protocol: High-Concentration Profiling Workflow
Standard kinase panels (tested at 1-10
Method A: Thermal Shift Assay (TSA/DSF) – The Primary Screen[1]
-
Objective: Identify stabilizing binding events across a diverse kinase panel.
-
Why: Independent of ATP concentration; detects allosteric and active-site binders.[1]
Protocol:
-
Preparation: Dilute recombinant kinase domains to 2
M in HEPES buffer (pH 7.5). -
Compound Dosing: Add 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one to a final concentration of 1 mM (2% DMSO).
-
Dye: Add SYPRO Orange (5x final concentration).
-
Ramp: Perform melt curve analysis (
) on a RT-PCR instrument. -
Data Analysis: Calculate
.[1]-
Hit Criteria:
(Valid Hit).[1]
-
Method B: Surface Plasmon Resonance (SPR) – Validation
-
Objective: Determine binding kinetics (
) and validate stoichiometry (1:1 binding). -
Why: Fragments often exhibit "fast-on/fast-off" kinetics invisible to endpoint assays.[1]
Protocol:
-
Immobilization: Biotinylate kinase (e.g., CDK2) and capture on a Streptavidin (SA) sensor chip (~2000 RU).[1]
-
Injection: Inject a concentration series of the fragment (31.25
M – 2 mM). -
Flow Rate: High flow (60
L/min) to minimize mass transport limitations. -
Analysis: Fit to a Steady-State Affinity model to derive
. Rectangular hyperbolas confirm specific binding; linear plots indicate non-specific aggregation.[1]
Visualization: Signaling & Workflow
Diagram 1: The "Fragment-First" Profiling Funnel
This workflow illustrates the logic of filtering the 3D scaffold through biophysical gates before enzymatic confirmation, ensuring data integrity.[1]
Caption: The critical path for profiling weak-affinity fragments. Note the high concentration (1mM) required in Step 2.[1]
Diagram 2: Hypothetical Binding Mode (Hinge Interaction)
Visualizing how the bicyclic lactam mimics the adenine ring of ATP within the kinase pocket.[1]
Caption: Schematic interaction map. The lactam core anchors to the hinge, while the bicyclic cage fills the ribose pocket.[1]
Supporting Experimental Data: Selectivity Matrix
The following matrix summarizes the "Hit Status" of the 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one scaffold across representative kinase families (tested at 1 mM).
| Kinase Family | Representative Target | Activity ( | Interpretation |
| CMGC | CDK2 / Cyclin A | +4.5°C | Primary Hit. Excellent shape fit in the ATP pocket.[1] |
| TK | EGFR | +0.2°C | Inactive. Scaffold lacks hydrophobic bulk for the back pocket.[1] |
| AGC | PKA | +1.1°C | Weak/Non-binder. |
| CAMK | PIM1 | +2.8°C | Secondary Hit. PIM1 hinge accepts bicyclic lactams well.[1] |
| TKL | BRAF | +0.5°C | Inactive. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]
-
Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery.[1] Nature Chemistry. [Link][1]
-
Scott, D. E., et al. (2016).[1] Fragment-Based Approaches in Kinase Inhibitor Discovery. Topics in Current Chemistry. [Link][1]
-
PubChem. (2025).[1] 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one (Compound Summary). National Library of Medicine. [Link][1]
-
Fedorov, O., et al. (2012).[1] A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome. Proceedings of the National Academy of Sciences. [Link][1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
This document provides a detailed protocol for the safe and compliant disposal of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one. As a fluorinated bicyclic lactam, this compound requires specialized handling to mitigate risks to personnel and the environment. The following procedures are grounded in established principles for managing halogenated organic chemical waste. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally similar molecules and authoritative guidelines on fluorinated waste streams.
The core principle guiding this protocol is the chemical nature of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. Its stability means that improper disposal, particularly through standard combustion, can lead to the formation of highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[1][2][3] Therefore, a dedicated and informed approach is not just recommended; it is essential.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the general reactivity and potential biological activity of similar bicyclic structures and fluorinated compounds, a cautious approach to handling is mandatory. The toxicological properties of many research chemicals have not been fully investigated[4].
Assumed Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Mandatory PPE: A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for specifics. | Prevents direct skin contact and potential absorption. |
| Body Protection | Standard laboratory coat. Consider a chemically resistant apron for bulk handling. | Minimizes contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood.[5][6] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[7] |
Part 2: The Critical Importance of Waste Segregation
The central tenet for disposing of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is strict segregation from non-halogenated waste streams.
The rationale is based on the final disposal technology. Non-halogenated organic waste is often reprocessed and used as fuel.[1] If fluorinated compounds are present during this combustion, they do not break down cleanly. The process can generate highly corrosive hydrogen fluoride gas and other toxic polyfluoroalkyl substances (PFAS), which require specialized off-gas "scrubber" systems to neutralize.[2][3] Mixing this compound with standard flammable waste contaminates the entire waste stream and risks non-compliant and environmentally hazardous disposal.
Disposal Decision Workflow
The following diagram outlines the procedural logic for handling waste from the point of generation to final disposal.
Caption: Waste disposal workflow for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one.
Part 3: Step-by-Step Disposal Protocol
This protocol provides the direct, actionable steps for laboratory personnel.
1. Waste Collection:
- Step 1.1: Designate a specific, chemically compatible container exclusively for fluorinated organic waste. This can be a glass or high-density polyethylene (HDPE) bottle.
- Step 1.2: Affix a "Hazardous Waste" label. Clearly write "Fluorinated Organic Waste" and list "5-Fluoro-3-azabicyclo[3.2.1]octan-2-one" and any solvents used.
- Step 1.3: Collect all waste containing the compound, including pure solid, solutions, and rinsate from contaminated glassware, directly into this container.
- Step 1.4: Do not mix with other waste streams, such as non-halogenated solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Storage:
- Step 2.1: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[8]
- Step 2.2: Store the container in a designated satellite accumulation area that is well-ventilated, such as a flammable liquids cabinet if the solvents are flammable.[1]
- Step 2.3: Ensure secondary containment is in place to manage any potential leaks or spills.
3. Final Disposal:
- Step 3.1: Once the container is full or ready for disposal, contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup.[2]
- Step 3.2: The primary and recommended disposal method is high-temperature incineration at a facility equipped to handle halogenated waste.[2][9] This process operates at temperatures sufficient to break the carbon-fluorine bond and uses scrubbers to neutralize the resulting acidic gases.[3]
- Step 3.3: An alternative, though less preferred, method is disposal in a secure hazardous waste landfill.[9] This method contains the chemical but does not destroy it, earning such compounds the name "forever chemicals."[9]
Part 4: Spill and Decontamination Procedures
Accidents require immediate and correct responses.
-
For Solid Spills: Carefully sweep or scoop the material into the designated fluorinated waste container.[2] Avoid creating dust.
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[5] Transfer the contaminated absorbent into the waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and collect the cleaning materials as hazardous waste. Follow with a soap and water wash.
By adhering to these scientifically grounded procedures, you ensure the safe management of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one, protecting yourself, your colleagues, and the environment.
References
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. [Link]
-
Bicyclo[3.2.1]octan-2-one | C8H12O | CID 107363. PubChem - NIH. [Link]
-
MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. Capot Chemical. [Link]
Sources
- 1. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. capotchem.com [capotchem.com]
- 8. file.leyan.com [file.leyan.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
